molecular formula C21H24N2O7S B1662635 MS 245 oxalate

MS 245 oxalate

Katalognummer: B1662635
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: BLSWAEGCRSFTJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MS 245 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT6 (Ki = 2.3 nM for the human recombinant receptor). It is selective for 5-HT6 over 5-HT2A and 5-HT2C receptors (Kis = 130 and 23 nM, respectively), as well as 5-HT1A, 5-HT1B, 5-HT1E, 5-HT3, and 5-HT7 receptors (Kis = 720, 9,200, 4,220, 2,390, and 600 nM, respectively). MS 245 decreases cAMP production induced by 5-HT in HEK293 cells expressing 5-HT6 (pA2 = 8.88 nM). It potentiates drug discrimination induced by (+)-amphetamine, but has no effect on cocaine or (–)-nicotine drug discrimination in rats when administered at a dose of 5 mg/kg.>High affinity 5-HT6 antagonist (Ki = 2.1 nM). Potentiates the hypolocomotor actions of (-)-nicotine in mice.

Eigenschaften

IUPAC Name

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSWAEGCRSFTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to MS 245 Oxalate: A Potent 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS 245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) expressed almost exclusively in the central nervous system (CNS).[1][2] Its high affinity for the 5-HT6 receptor has made it a valuable research tool for investigating the physiological roles of this receptor and for exploring its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical and Physical Properties

This compound is the oxalate salt of the parent compound MS 245. The presence of the oxalate counterion improves the compound's solubility and handling properties for in vitro and in vivo studies.

PropertyValueReference
Chemical Name 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate[2]
Synonyms MS-245 oxalate, MS245 oxalate[3]
CAS Number 275363-58-1[2]
Molecular Formula C21H24N2O7S[3]
Molecular Weight 448.49 g/mol [2][3]
Purity >99%[2]
Solubility Soluble in DMSO (50mM)[2]
Storage Store at +4°C for short term, -20°C for long term.[2][3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the 5-HT6 receptor, thereby blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine). The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein complex.

Canonical Gs-cAMP Signaling Pathway

Activation of the 5-HT6 receptor by serotonin leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). By antagonizing this pathway, this compound reduces the basal and serotonin-induced levels of cAMP.

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor G_protein Gs Protein 5HT6R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Serotonin Serotonin Serotonin->5HT6R Activates MS245 This compound MS245->5HT6R Blocks

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

Non-Canonical Signaling Pathways

Recent research has indicated that the 5-HT6 receptor can also signal through pathways independent of Gs-cAMP. These include the mTOR and Cdk5 signaling pathways, which are implicated in processes such as neuronal migration and differentiation. The precise role of this compound in modulating these non-canonical pathways is an active area of investigation.

Quantitative Data

The primary measure of a ligand's affinity for a receptor is its inhibition constant (Ki). The Ki for this compound at the 5-HT6 receptor has been determined through radioligand binding assays.

ParameterValueSpecies/SystemReference
Ki (5-HT6 Receptor) 2 nMNot Specified[1][3]
Ki (5-HT6 Receptor) 2.1 nMNot Specified[2]

Experimental Protocols

The characterization of a 5-HT6 receptor antagonist like this compound typically involves a series of in vitro and in vivo experiments.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the 5-HT6 receptor (IC50) and to calculate the Ki value.

Materials:

  • Membranes from cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide).

  • Non-specific binding control: 10 µM Methiothepin.

  • Test compound: this compound.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, [3H]-LSD, and either buffer (for total binding), methiothepin (for non-specific binding), or a dilution of this compound.

  • Incubate the plate at 37°C for 60 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (In Vitro)

This assay measures the functional antagonism of this compound by quantifying its effect on cAMP production.

Objective: To determine the ability of this compound to inhibit serotonin-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor.

  • Serotonin (5-HT).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the HEK293-5-HT6 cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of serotonin (typically the EC80).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of this compound to determine its IC50 value for functional antagonism.

In Vivo Behavioral Assays

This compound has been evaluated in various animal models to assess its effects on cognition and behavior. For example, it has been shown to potentiate the hypolocomotor actions of nicotine in mice.

Objective: To assess the in vivo effects of this compound on a specific behavioral paradigm.

General Procedure:

  • Acclimate the animals (e.g., mice or rats) to the testing environment.

  • Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Administer a challenge agent (e.g., nicotine) if required by the experimental design.

  • Place the animals in the testing apparatus (e.g., open field for locomotor activity).

  • Record and analyze the relevant behavioral parameters.

Experimental Workflow

The characterization of a novel 5-HT6 receptor antagonist typically follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow Start Start: Novel Compound Primary_Binding_Assay Primary Screen: Radioligand Binding Assay (Ki) Start->Primary_Binding_Assay Potency_Check Potent? Primary_Binding_Assay->Potency_Check Functional_Assay Functional Assay: cAMP Assay (IC50) Potency_Check->Functional_Assay Yes Discard_Inactive Discard (Inactive) Potency_Check->Discard_Inactive No Antagonist_Check Antagonist? Functional_Assay->Antagonist_Check Selectivity_Screen Selectivity Profiling: Binding at other receptors Antagonist_Check->Selectivity_Screen Yes Discard_Agonist Discard (Agonist) Antagonist_Check->Discard_Agonist No Selective_Check Selective? Selectivity_Screen->Selective_Check In_Vivo_PK In Vivo Studies: Pharmacokinetics (PK) Selective_Check->In_Vivo_PK Yes Discard_Nonselective Discard (Non-selective) Selective_Check->Discard_Nonselective No In_Vivo_PD In Vivo Studies: Pharmacodynamics (PD) (e.g., Behavioral Models) In_Vivo_PK->In_Vivo_PD Lead_Candidate Lead Candidate In_Vivo_PD->Lead_Candidate

Caption: General Experimental Workflow for 5-HT6 Antagonist Characterization.

Conclusion

This compound is a valuable pharmacological tool for the study of the 5-HT6 receptor. Its high affinity and selectivity make it an excellent candidate for in vitro and in vivo investigations aimed at elucidating the role of this receptor in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to MS-245 Oxalate: A Potent 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MS-245 oxalate, a high-affinity antagonist of the 5-HT6 serotonin receptor. The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

MS-245 oxalate is the oxalate salt of the parent compound MS-245. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate[1]
Synonyms MS-245, MS245 oxalate
CAS Number 275363-58-1[1]
Chemical Formula C21H24N2O7S[1]
Molecular Weight 448.49 g/mol [1]
SMILES COC1=CC=C(C2=C1C(=CCN(C)C)C=N2S(=O)(=O)C3=CC=CC=C3)C=C1.C(=O)(C(=O)O)O
InChI Key BLSWAEGCRSFTJG-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility Soluble in DMSO[2][3]
Storage Store at -20°C for long-term storage.[2][4]

Biological Activity and Pharmacological Profile

MS-245 is a potent and selective antagonist of the serotonin 5-HT6 receptor.[2][5][6] This receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition, learning, and memory, such as the hippocampus and cortex.[7]

Binding Affinity and Selectivity

MS-245 exhibits high affinity for the human 5-HT6 receptor. Its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes is a key feature of its pharmacological profile.

Receptor SubtypeBinding Affinity (Ki)
5-HT6 2.1 - 2.3 nM[2][6]
5-HT2A 130 nM[2]
5-HT2C 23 nM[2]
5-HT1A 720 nM[2]
5-HT1B 9,200 nM[2]
5-HT1E 4,220 nM[2]
5-HT3 2,390 nM[2]
5-HT7 600 nM[2]
Functional Activity

As a 5-HT6 receptor antagonist, MS-245 blocks the constitutive activity of the receptor and the effects of agonists like serotonin. The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein.[8] Therefore, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). MS-245 has been shown to decrease cAMP production induced by 5-HT in HEK293 cells expressing the 5-HT6 receptor, with a pA2 value of 8.88.[2]

Signaling Pathway

The mechanism of action of MS-245 involves the blockade of the canonical 5-HT6 receptor signaling pathway. The following diagram illustrates this pathway and the point of intervention by MS-245.

G cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin Serotonin->5HT6R Binds MS245 MS-245 MS245->5HT6R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Cognition, etc.) CREB->Gene_Transcription Promotes G Prepare_Reagents Prepare Reagents (Membranes, [3H]-LSD, MS-245) Setup_Plate Set up 96-well Plate (Total, Non-specific, Competitive) Prepare_Reagents->Setup_Plate Incubate Incubate at RT (60-90 min) Setup_Plate->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters (3x with ice-cold buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki calculation) Count->Analyze G Seed_Cells Seed HEK293-5HT6 Cells Preincubate Pre-incubate with MS-245 Seed_Cells->Preincubate Stimulate Stimulate with Serotonin Preincubate->Stimulate Incubate_cAMP Incubate for cAMP Production Stimulate->Incubate_cAMP Lyse_Measure Lyse Cells and Measure cAMP Incubate_cAMP->Lyse_Measure Analyze Data Analysis (IC50 and pA2 calculation) Lyse_Measure->Analyze

References

An In-depth Technical Guide to the Mechanism of Action of MS-245 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This technical guide delineates the core mechanism of action of MS-245 oxalate, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The primary mechanism of MS-245 involves the competitive inhibition of serotonin binding to the 5-HT6 receptor, leading to a downstream modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This antagonism has been shown to influence dopaminergic and cholinergic neurotransmission, suggesting its potential therapeutic utility in cognitive and neurological disorders.

Core Mechanism of Action

MS-245 oxalate is an N1-(benzenesulfonyl)tryptamine derivative that acts as a high-affinity antagonist at the 5-HT6 receptor. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Upon binding of the endogenous agonist serotonin (5-HT), the receptor stimulates the production of intracellular cAMP. MS-245 oxalate competitively blocks this interaction, thereby reducing the agonist-induced elevation of cAMP. This primary action at the 5-HT6 receptor is believed to be the foundation of its pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for MS-245 oxalate, providing a comparative overview of its potency, selectivity, and functional activity.

Table 1: In Vitro Receptor Binding Affinities of MS-245

Receptor SubtypeBinding Affinity (Ki) [nM]Reference
5-HT6 2.3 [1]
5-HT2A130[1]
5-HT2C23[1]
5-HT1A720[1]
5-HT1B9,200[1]
5-HT1E4,220[1]
5-HT32,390[1]
5-HT7600[1]

Table 2: In Vitro Functional Activity of MS-245

AssayCell LineParameterValueReference
cAMP Production HEK293 cells expressing 5-HT6 pA2 8.88 nM [1]

Table 3: In Vivo Behavioral Effects of MS-245

Animal ModelBehavioral ParadigmDoseEffectReference
Rat (+)-Amphetamine Drug Discrimination 5 mg/kg Potentiates amphetamine-induced discrimination [1]
RatCocaine Drug Discrimination5 mg/kgNo effect[1]
Rat(-)-Nicotine Drug Discrimination5 mg/kgNo effect[1]

Signaling Pathways

The primary signaling pathway affected by MS-245 oxalate is the canonical 5-HT6 receptor-Gs-adenylyl cyclase-cAMP pathway. By antagonizing the 5-HT6 receptor, MS-245 prevents the Gs-protein-mediated activation of adenylyl cyclase, thus reducing the synthesis of cAMP from ATP. Downstream of cAMP, a cascade of events involving Protein Kinase A (PKA) and other effectors is inhibited. Furthermore, research on 5-HT6 receptor signaling suggests potential interactions with other pathways, including the Fyn-tyrosine kinase and mTOR pathways, although these have not been specifically elucidated for MS-245.

MS245_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Activates ms245 MS-245 Oxalate ms245->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) pka->downstream Phosphorylates Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare cell membranes (HEK293 cells expressing h5-HT6) start->prepare_membranes prepare_ligands Prepare radioligand ([3H]-LSD) and unlabeled MS-245 dilutions start->prepare_ligands incubation Incubate membranes, radioligand, and MS-245 at 37°C prepare_membranes->incubation prepare_ligands->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioligand using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End: Determine Binding Affinity analysis->end

References

The Discovery and History of MS-245 Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its discovery as a member of the N1-(benzenesulfonyl)tryptamine class of compounds marked a significant step in the exploration of the 5-HT6 receptor as a therapeutic target for cognitive and neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to MS-245 oxalate. It includes a summary of its binding affinity and selectivity, details of seminal in vivo studies, and a description of the signaling pathways it modulates. While specific pharmacokinetic data for MS-245 is not publicly available, this guide offers a foundational understanding of its biological context for drug development professionals.

Introduction: The Emergence of a Selective 5-HT6 Antagonist

The serotonin 6 (5-HT6) receptor, since its cloning, has been a subject of intense research due to its almost exclusive localization in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex. Its modulation has been proposed as a therapeutic strategy for a variety of neuropsychiatric conditions. The development of selective ligands for this receptor has been crucial to understanding its physiological roles.

MS-245, chemically known as 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, emerged from a focused effort to develop potent and selective 5-HT6 receptor antagonists. Its oxalate salt form is commonly used in research settings for its stability and solubility.

Discovery and History

The discovery of MS-245 was a part of a broader investigation into N1-(benzenesulfonyl)tryptamines as a novel class of 5-HT6 antagonists. The foundational work, published by Tsai, Dukat, Slassi, and colleagues in 2000, identified this chemical scaffold as a promising template for achieving high affinity and selectivity for the 5-HT6 receptor. MS-245 was highlighted in this seminal paper for its potent interaction with the human 5-HT6 receptor.

Subsequent studies by researchers such as Pullagurla, Young, and Glennon further characterized the in vivo pharmacological profile of MS-245. These studies, conducted in the mid-2000s, explored its effects on the behavioral actions of nicotine and amphetamine, providing evidence for the role of the 5-HT6 receptor in modulating dopaminergic and cholinergic systems. These findings solidified the importance of MS-245 as a key research tool for dissecting the function of the 5-HT6 receptor in complex neuronal circuits.

Quantitative Data Summary

The following tables summarize the key quantitative data for MS-245 oxalate from pivotal studies.

Table 1: Receptor Binding Affinity and Selectivity of MS-245

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. 5-HT6Reference
5-HT6 (human) 2.3 -[1]
5-HT2A130~57-fold[1]
5-HT2C23~10-fold[1]
5-HT1A720~313-fold[1]
5-HT1B9,200~4000-fold[1]
5-HT1E4,220~1835-fold[1]
5-HT32,390~1039-fold[1]
5-HT7600~261-fold[1]

Table 2: In Vivo Behavioral Effects of MS-245

Experimental ModelSpeciesMS-245 DoseObserved EffectReference
(+)-Amphetamine Drug DiscriminationRat5.0 mg/kgPotentiated the stimulus effects of the ED50 dose of amphetamine.[1]
(-)-Nicotine Drug DiscriminationRat5.0 mg/kgEnhanced the potency of (-)-nicotine.[2]
(-)-Nicotine-Induced HypolocomotionMouse15 mg/kgPotentiated the hypolocomotor actions of (-)-nicotine.[2]

Signaling Pathways and Mechanism of Action

MS-245 exerts its effects by acting as an antagonist at the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit (Gαs). Antagonism by MS-245 blocks the downstream signaling cascade initiated by serotonin or the receptor's basal activity.

Diagram: 5-HT6 Receptor Signaling Pathway

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MS245 MS-245 Receptor 5-HT6 Receptor MS245->Receptor Antagonist Serotonin Serotonin Serotonin->Receptor Agonist G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Cognition, Neuronal Plasticity) CREB->Gene Regulates Binding_Assay_Workflow Start Start: Prepare Receptor Membranes Incubate Incubate: Receptor + Radioligand + MS-245 Start->Incubate Filter Separate Bound/Unbound Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data: Determine IC50 and Ki Count->Analyze End End: Affinity Data Analyze->End

References

Navigating the Solubility Landscape of MS-245 Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of MS-245 oxalate, a potent and selective 5-HT6 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's solubility in various solvents, detailed experimental protocols for solubility determination, and a visualization of its relevant signaling pathway.

Core Data Presentation: MS-245 Oxalate Solubility

MS-245 oxalate's solubility is a critical parameter for its use in in-vitro and in-vivo studies. While readily soluble in dimethyl sulfoxide (DMSO), its solubility in aqueous solutions, a key factor for many biological assays, has not been extensively reported in publicly available literature. The following table summarizes the known quantitative solubility data.

SolventConcentrationTemperatureMethod
Dimethyl Sulfoxide (DMSO)≥ 50 mMNot SpecifiedNot Specified[1][2]
Aqueous Buffers (e.g., PBS, Water)Data not available--
EthanolData not available--

Given the limited publicly available data on the aqueous solubility of MS-245 oxalate, it is recommended that researchers determine its solubility in their specific experimental buffers. The following experimental protocol provides a robust method for this determination.

Experimental Protocols: Determining Thermodynamic Solubility

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of MS-245 oxalate using the widely accepted shake-flask method. This method is suitable for determining the solubility of a compound in various solvents, including aqueous buffers and organic solvents.

Objective: To determine the equilibrium solubility of MS-245 oxalate in a specific solvent at a controlled temperature.

Materials:

  • MS-245 oxalate (solid powder)

  • Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Water, Ethanol)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of MS-245 oxalate powder to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[3][4] The agitation ensures thorough mixing and facilitates the dissolution process to reach equilibrium. The time required to reach equilibrium may need to be determined empirically for the specific compound and solvent system.

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved solid in each vial.

    • To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of MS-245 oxalate of known concentrations in the same solvent used for the solubility experiment.

    • Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

    • Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of MS-245 oxalate in the sample by comparing its peak area to the standard curve.

  • Data Analysis:

    • Calculate the solubility of MS-245 oxalate in the solvent by taking into account any dilution factors.

    • Express the solubility in units such as mg/mL or molarity (mol/L).

    • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Solubility Determination start Start: Excess MS-245 Oxalate add_solvent Add Solvent (e.g., PBS, Ethanol) start->add_solvent equilibrate Equilibrate (24-48h with shaking) add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter hplc Quantify by HPLC filter->hplc end Result: Solubility Value hplc->end

Workflow for determining MS-245 oxalate solubility.

G cluster_pathway 5-HT6 Receptor Signaling Pathway Antagonism by MS-245 MS245 MS-245 Oxalate HTR6 5-HT6 Receptor (GPCR) MS245->HTR6 Antagonizes AC Adenylyl Cyclase HTR6->AC Inhibition of Activation Fyn Fyn Tyrosine Kinase HTR6->Fyn Blocks Interaction mTOR mTOR Pathway HTR6->mTOR Modulates cAMP cAMP Production AC->cAMP Decreased PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cognitive Modulation of Cognitive Function PKA->Cognitive ERK ERK1/2 Activation Fyn->ERK Reduced Activation ERK->Cognitive mTOR->Cognitive

Antagonism of the 5-HT6 receptor signaling pathway by MS-245.

References

Potential Research Areas for MS 245 Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS 245 oxalate is a potent and selective high-affinity antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4][5] Its unique pharmacological profile positions it as a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and promising avenues for future research. The blockade of 5-HT6 receptors by antagonists like MS 245 has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[6] This has led to significant interest in their potential as cognitive enhancers in conditions such as Alzheimer's disease and schizophrenia.[6][7]

Introduction to this compound

This compound, with the chemical name 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate, is a well-characterized antagonist of the 5-HT6 receptor.[8] Its high affinity and selectivity make it a preferred tool for studying the physiological and pathological roles of this receptor.

Chemical Properties
PropertyValueReference
Chemical Name 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine oxalate[8]
Molecular Formula C21H24N2O7S[3]
Molecular Weight 448.49 g/mol [3]
CAS Number 275363-58-1[3]
Appearance Crystalline solid[8]
Solubility Soluble in DMSO[5]

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT6 receptor with a reported Ki value of approximately 2.1 nM.[2][5] Its selectivity profile demonstrates significantly lower affinity for other serotonin receptor subtypes, making it a specific tool for interrogating 5-HT6 receptor function.

Receptor SubtypeKi (nM)
5-HT6 2.1
5-HT1A>1000
5-HT1B>1000
5-HT1D>1000
5-HT2A>100
5-HT2C>100
5-HT3>1000
5-HT4>1000
5-HT5a>1000
5-HT7>100

Note: The Ki values for other receptors are generally reported to be significantly higher, indicating lower affinity. The exact values can vary between studies.

Functional Activity

As an antagonist, this compound blocks the constitutive activity of the 5-HT6 receptor and the effects of agonists like serotonin. A key downstream effect of 5-HT6 receptor activation is the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound has been shown to inhibit this agonist-induced cAMP production.

Potential Research Areas and Therapeutic Applications

The unique localization and function of the 5-HT6 receptor make its antagonists, such as this compound, promising candidates for several therapeutic areas.

Cognitive Enhancement

A significant body of preclinical evidence suggests that 5-HT6 receptor antagonists can improve cognitive function.[6] This has spurred research into their potential for treating cognitive deficits associated with:

  • Alzheimer's Disease: By enhancing cholinergic and glutamatergic neurotransmission, 5-HT6 antagonists may improve memory and learning in patients with Alzheimer's.[6]

  • Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and 5-HT6 antagonists are being investigated as a potential adjunctive therapy to improve these symptoms.[7]

  • Age-Related Cognitive Decline: The pro-cognitive effects of these compounds could also be beneficial in mitigating age-associated memory impairment.

Other Neurological and Psychiatric Disorders

Beyond cognitive enhancement, research suggests potential applications in:

  • Depression and Anxiety: Some studies indicate that 5-HT6 receptor antagonists may possess anxiolytic and antidepressant-like properties.

  • Obesity: The 5-HT6 receptor is implicated in the regulation of appetite and body weight, suggesting a potential role for its antagonists in weight management.

Signaling Pathways Modulated by this compound

The 5-HT6 receptor is now understood to signal through multiple intracellular pathways beyond the canonical Gs-adenylyl cyclase-cAMP pathway. As an antagonist, this compound would be expected to inhibit these signaling cascades when initiated by an agonist or constitutive receptor activity.

5-HT6_Receptor_Signaling_Pathways cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular receptor 5-HT6 Receptor gs Gαs receptor->gs Activates mTOR mTOR Pathway receptor->mTOR Modulates cdk5 Cdk5 Pathway receptor->cdk5 Modulates fyn Fyn Kinase receptor->fyn Modulates serotonin Serotonin (Agonist) serotonin->receptor Activates ms245 This compound (Antagonist) ms245->receptor Blocks ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Increases pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Transcription (Cognition, Plasticity) creb->gene neuronal Neuronal Development & Plasticity mTOR->neuronal cdk5->neuronal fyn->neuronal

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

  • Cell membranes expressing the human 5-HT6 receptor

  • [3H]-LSD (Radioligand)

  • This compound (Test compound)

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)[6]

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[6]

  • Non-specific binding control (e.g., 10 µM methiothepin)[6]

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Cell membranes (typically 10-20 µg of protein per well)

    • This compound or vehicle (for total binding) or non-specific control.

    • [3H]-LSD at a fixed concentration (near its Kd).

  • Incubate the plate at 37°C for 60 minutes.[6]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.[6]

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-LSD binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow prep Prepare Reagents (Membranes, Buffers, Ligands) plate Plate Assay Components (Membranes, Test Compound, Radioligand) prep->plate incubate Incubate (e.g., 60 min at 37°C) plate->incubate filter Filter and Wash (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • Serotonin (Agonist)

  • This compound (Antagonist)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well plates

Procedure:

  • Culture HEK293-5-HT6 cells to an appropriate confluency.

  • Harvest and resuspend the cells in stimulation buffer.

  • Dispense the cell suspension into a 384-well plate.

  • Add serial dilutions of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value for the inhibition of the agonist response.

  • The pA2 value can be calculated to quantify the potency of the antagonist.

Synthesis of this compound

The synthesis of MS 245, a member of the N1-(benzenesulfonyl)tryptamine class, generally involves a multi-step process. A plausible synthetic route is outlined below, based on the synthesis of related tryptamines.

MS245_Synthesis_Pathway start 5-Methoxyindole step1 Reaction with Oxalyl Chloride start->step1 intermediate1 Indole-3-glyoxylyl chloride derivative step1->intermediate1 step2 Amination with Dimethylamine intermediate1->step2 intermediate2 Indole-3-glyoxylamide derivative step2->intermediate2 step3 Reduction (e.g., with LiAlH4) intermediate2->step3 intermediate3 5-Methoxy-N,N- dimethyltryptamine step3->intermediate3 step4 Sulfonylation with Benzenesulfonyl chloride intermediate3->step4 ms245_freebase MS 245 (Free Base) step4->ms245_freebase step5 Salt formation with Oxalic Acid ms245_freebase->step5 ms245_oxalate This compound step5->ms245_oxalate

Caption: Plausible Synthesis Pathway for this compound.

Future Directions and Considerations

While this compound is a powerful research tool, several areas warrant further investigation for its potential clinical translation.

  • Pharmacokinetics: Detailed in vivo pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) are crucial to understand its drug-like properties. Currently, there is a lack of publicly available pharmacokinetic data specifically for this compound.

  • In Vivo Efficacy Models: Further evaluation in a wider range of animal models of cognitive dysfunction is needed to solidify its therapeutic potential.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any clinical development.

  • Clinical Trials: To date, there is no publicly available information on clinical trials involving this compound.

Conclusion

This compound is a highly valuable pharmacological tool for investigating the multifaceted roles of the 5-HT6 receptor. Its potent and selective antagonist activity, coupled with the growing understanding of 5-HT6 receptor signaling, opens up exciting avenues for research into novel treatments for cognitive disorders and other CNS conditions. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area.

References

An In-depth Technical Guide on the Safety and Handling of MS 245 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available information and general safety guidelines for MS 245 oxalate. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. The information regarding oxalate safety is based on data for other oxalate compounds and should be treated as general guidance. Researchers, scientists, and drug development professionals should always consult with their institution's safety office and perform a thorough risk assessment before handling this compound.

Introduction

This compound is a potent and selective antagonist of the 5-HT6 serotonin receptor, with a Ki value of approximately 2.1 to 2.3 nM for the human recombinant receptor.[1][2] It is a valuable tool in neuroscience research, particularly in studies related to cognitive function and neurological disorders. Due to its potent biological activity and the general hazards associated with oxalates, proper safety and handling procedures are crucial to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known properties of this compound and general safety protocols for handling oxalate-containing compounds.

Chemical and Physical Properties

Limited information is available regarding the specific physical and chemical properties of this compound. The following table summarizes the available data from various suppliers.

PropertyValueSource
CAS Number 275363-58-1[1][3]
Molecular Formula C₁₉H₂₂N₂O₃S • C₂H₂O₄[1]
Molecular Weight 448.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility Soluble in DMSO[1][3]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[3]
Stability Stable for at least 4 years when stored properly.[1]

General Oxalate Safety and Handling

The following table summarizes the general hazards associated with oxalates and the recommended precautionary statements.

Hazard ClassHazard StatementPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Acute Toxicity, Dermal Harmful in contact with skin.Wear protective gloves/ protective clothing. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Wear eye protection/ face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/ attention.

Source: General safety information for oxalate compounds.

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles to protect from dust and splashes.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid all personal contact, including inhalation of dust.[4]

  • Weigh and handle the solid compound carefully to avoid generating dust.

  • When preparing solutions, always add the solid to the solvent. NEVER add water to the material.[4]

  • Keep containers securely sealed when not in use.[4]

Experimental Protocols and Workflows

Detailed experimental protocols for the safety testing of this compound are not available in the public domain. However, a general workflow for handling this compound in a research setting can be established based on standard laboratory practices for hazardous chemicals.

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Ventilated Workspace Gather_PPE->Prepare_Workspace Weigh_Compound Weigh Compound in Fume Hood Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution (DMSO) Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_Waste Dispose of Waste Properly Decontaminate_Workspace->Dispose_Waste Store_Compound Store Remaining Compound at -20°C Dispose_Waste->Store_Compound

Caption: Standard laboratory workflow for handling this compound.

Understanding the relationship between potential hazards and the necessary control measures is fundamental to laboratory safety.

Hazard and Control Measures for Oxalates cluster_hazards Potential Hazards cluster_controls Control Measures Ingestion Ingestion No_Food_Drink No Eating/Drinking in Lab Ingestion->No_Food_Drink Prevents Inhalation Inhalation Fume_Hood Work in Fume Hood Inhalation->Fume_Hood Prevents Skin_Contact Skin Contact Gloves_Coat Wear Gloves and Lab Coat Skin_Contact->Gloves_Coat Prevents Eye_Contact Eye Contact Goggles Wear Safety Goggles Eye_Contact->Goggles Prevents

Caption: Relationship between oxalate hazards and safety controls.

First Aid Measures

In the event of exposure to an oxalate compound, the following first aid measures should be taken immediately.

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[5]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. Call a POISON CENTER or doctor immediately.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

Spill and Disposal

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable decontaminating agent.

  • Major Spills: For larger spills, evacuate the area and alert the appropriate emergency response team.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research compound that requires careful handling due to its potent biological activity and the inherent hazards of oxalates. While a specific Safety Data Sheet is not available, by following the general safety guidelines for oxalates, implementing proper engineering controls, and using appropriate personal protective equipment, researchers can handle this compound safely. A thorough risk assessment should always precede any experimental work with this compound.

References

MS 245 Oxalate: A Technical Review of a High-Affinity 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS 245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2] Its localization in brain regions associated with cognition, such as the striatum, nucleus accumbens, hippocampus, and cortex, has made the 5-HT6 receptor a compelling target for the therapeutic intervention of cognitive deficits observed in neuropsychiatric and neurodegenerative disorders like Alzheimer's disease and schizophrenia.[1][2][3] MS 245, with its high affinity for this receptor, serves as a valuable research tool for elucidating the role of the 5-HT6 receptor in modulating various neurotransmitter systems and its potential as a therapeutic agent. This technical guide provides a comprehensive review of the available literature on this compound, presenting its pharmacological data, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound, with the formal name 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, monoethanedioate, is a crystalline solid.[4]

PropertyValueReference
CAS Number275363-58-1[4]
Molecular FormulaC19H22N2O3S • C2H2O4[4]
Formula Weight448.5 g/mol [4]
Purity≥98%[4]
AppearanceCrystalline solid[4]
SolubilitySoluble in DMSO[4]

Pharmacological Data

MS 245 is characterized by its high-affinity binding to the human recombinant 5-HT6 receptor. Its selectivity has been evaluated against a panel of other serotonin receptors, demonstrating a favorable profile for targeting the 5-HT6 receptor.

Table 1: Receptor Binding Affinities (Ki) of MS 245
ReceptorKi (nM)Reference
5-HT6 2.1 - 2.3 [4][5]
5-HT2C23[4]
5-HT2A130[4]
5-HT7600[4]
5-HT1A720[4]
5-HT32,390[4]
5-HT1E4,220[4]
5-HT1B9,200[4]
Table 2: Functional Activity of MS 245
AssayParameterValue (nM)Reference
5-HT-induced cAMP production in HEK293 cells expressing 5-HT6pA28.88[4]

The pA2 value indicates the concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of its functional antagonist potency.[4]

Signaling Pathways

The 5-HT6 receptor is constitutively active and positively coupled to the Gαs subunit of G proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, MS 245 blocks this constitutive and serotonin-induced signaling cascade. The downstream effects of 5-HT6 receptor signaling are complex and involve the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, primarily through the regulation of GABAergic interneurons.[2][3]

Caption: Antagonistic action of MS 245 on the 5-HT6 receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and in vivo evaluation of MS 245 are described in the scientific literature. Below are summaries of the key methodologies.

Radioligand Binding Assays

The affinity of MS 245 for various receptors is determined through radioligand binding assays using cell membranes from HEK-293 cells expressing the recombinant human receptors.

General Protocol:

  • Membrane Preparation: HEK-293 cells expressing the target receptor are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.

  • Binding Reaction: The membrane suspension is incubated with a specific radioligand (e.g., [3H]LSD for the 5-HT6 receptor) and varying concentrations of the test compound (MS 245).

  • Separation: The reaction mixture is filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Drug Discrimination Studies

Drug discrimination paradigms are used to assess the subjective effects of psychoactive drugs. The following protocol was adapted from studies investigating the interaction of MS 245 with amphetamine and nicotine.[4]

Apparatus: Standard two-lever operant conditioning chambers.

Animals: Sprague-Dawley rats.

Protocol:

  • Training Phase: Rats are trained to press one lever after an injection of a drug (e.g., (+)-amphetamine, 1.0 mg/kg) and the other lever after an injection of saline. Correct lever presses are reinforced with a food or liquid reward. Training continues until a high level of accuracy is achieved.

  • Test Phase:

    • Substitution Test: Animals are administered various doses of MS 245 to determine if it produces effects similar to the training drug.

    • Combination Test: A non-generalizing dose of the training drug (e.g., the ED50 dose) is administered in combination with various doses of MS 245 to assess for potentiation of the drug's discriminative stimulus effects.

  • Data Collection: The percentage of responses on the drug-appropriate lever is recorded.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Train_Drug Administer Training Drug (e.g., Amphetamine) Lever_Press Rat presses appropriate lever Train_Drug->Lever_Press Train_Saline Administer Saline Train_Saline->Lever_Press Reward Receive Reward Lever_Press->Reward Admin_MS245 Administer MS 245 alone Admin_Combo Administer MS 245 + ED50 of Training Drug Observe Observe Lever Choice Admin_MS245->Observe Admin_Combo->Observe Analyze Calculate % Drug- Appropriate Responding Observe->Analyze

Caption: Conceptual workflow for a drug discrimination experiment.

In Vivo Efficacy

Preclinical studies have demonstrated that MS 245 can modulate the behavioral effects of psychostimulants.

Table 3: In Vivo Effects of MS 245
ModelEffectDose of MS 245Reference
(+)-Amphetamine Drug Discrimination in RatsPotentiates the discriminative stimulus effects of (+)-amphetamine5 mg/kg[4]
Cocaine Drug Discrimination in RatsNo effectNot specified[4]
(-)-Nicotine Drug Discrimination in RatsNo effectNot specified[4]

These findings suggest that 5-HT6 receptor antagonism can selectively modulate dopaminergic neurotransmission, which may have implications for the treatment of conditions with altered dopamine signaling.

Conclusion

This compound is a well-characterized, high-affinity, and selective 5-HT6 receptor antagonist. Its utility in preclinical research has been established through in vitro binding and functional assays, as well as in vivo behavioral paradigms. The data summarized in this guide highlight the potential of 5-HT6 receptor antagonism as a therapeutic strategy for CNS disorders. Further research with MS 245 and similar compounds will be crucial in fully understanding the complex role of the 5-HT6 receptor in brain function and disease.

References

A Technical Guide to the Chemical Synthesis of MS-245 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the chemical synthesis of MS-245, a potent and selective 5-HT6 receptor antagonist. Contrary to implications of a biosynthetic origin, MS-245, chemically known as 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, is a synthetic compound. This guide outlines the multi-step synthesis pathway, furnishing detailed experimental protocols derived from seminal publications in the field of medicinal chemistry. Quantitative data, where available, is presented in tabular format to facilitate comprehension and reproducibility. Furthermore, a logical workflow of the synthesis is provided in a graphical format to visually articulate the process. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

MS-245 is a high-affinity antagonist for the serotonin 5-HT6 receptor, a target of significant interest for the therapeutic intervention in cognitive and neurological disorders. The synthesis of MS-245 involves a multi-step chemical process, beginning with commercially available precursors and culminating in the formation of the final active pharmaceutical ingredient, which is often prepared as an oxalate salt to improve its stability and handling properties. This guide will detail the established synthetic route, providing a clear and concise protocol for its laboratory-scale preparation.

Chemical Synthesis Pathway Overview

The synthesis of MS-245 proceeds through a logical sequence of chemical transformations. The core of the molecule, a tryptamine scaffold, is first functionalized, followed by the introduction of the characteristic benzenesulfonyl group. The general workflow is depicted below.

Synthesis_Workflow Figure 1. Chemical Synthesis Workflow for MS-245 cluster_0 Preparation of the Tryptamine Intermediate cluster_1 Sulfonylation cluster_2 Salt Formation A 5-Methoxytryptamine C Reductive Amination A->C B Intermediate Aldehyde/Ketone B->C D 5-Methoxy-N,N-dimethyltryptamine C->D E 5-Methoxy-N,N-dimethyltryptamine H N-Sulfonylation Reaction E->H F Benzenesulfonyl Chloride F->H G Base (e.g., Pyridine) G->H I MS-245 (Free Base) H->I J MS-245 (Free Base) M Crystallization J->M K Oxalic Acid K->M L Solvent (e.g., Ethanol) L->M N MS-245 Oxalate M->N

Caption: A logical flowchart illustrating the major stages in the chemical synthesis of MS-245 oxalate.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis of MS-245.

ReagentChemical FormulaMolecular Weight ( g/mol )Role
5-MethoxytryptamineC₁₁H₁₄N₂O190.24Starting Material
Formaldehyde (37% in H₂O)CH₂O30.03Reagent for methylation
Sodium borohydrideNaBH₄37.83Reducing agent
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Sulfonylating agent
PyridineC₅H₅N79.10Base and solvent
Oxalic acidC₂H₂O₄90.03Salt formation
DichloromethaneCH₂Cl₂84.93Solvent
EthanolC₂H₅OH46.07Solvent

Experimental Protocols

The synthesis of MS-245 can be accomplished in two primary stages: the formation of the N,N-dimethyltryptamine intermediate and the subsequent N-sulfonylation.

Synthesis of 5-Methoxy-N,N-dimethyltryptamine

This procedure details the reductive amination of 5-methoxytryptamine to yield the dimethylated intermediate.

Protocol:

  • To a stirred solution of 5-methoxytryptamine (1.0 eq) in dichloromethane, add aqueous formaldehyde (2.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methoxy-N,N-dimethyltryptamine.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of MS-245 (5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine)

This step involves the sulfonylation of the indole nitrogen of the previously synthesized tryptamine.

Protocol:

  • Dissolve 5-methoxy-N,N-dimethyltryptamine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting crude MS-245 free base can be purified by recrystallization or column chromatography.

Preparation of MS-245 Oxalate

The final step is the formation of the oxalate salt for improved handling and stability.

Protocol:

  • Dissolve the purified MS-245 free base in a minimal amount of hot ethanol.

  • In a separate flask, dissolve oxalic acid (1.05 eq) in hot ethanol.

  • Add the oxalic acid solution to the MS-245 solution with stirring.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated MS-245 oxalate by vacuum filtration.

  • Wash the crystals with cold ethanol and dry under vacuum.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of MS-245. Actual yields may vary depending on reaction scale and purification methods.

Reaction StageProductTypical Yield (%)
Reductive Amination5-Methoxy-N,N-dimethyltryptamine85-95%
N-SulfonylationMS-245 (Free Base)70-85%
Salt FormationMS-245 Oxalate>95%

Visualization of the Synthesis Pathway

The following diagram provides a visual representation of the chemical transformations in the synthesis of MS-245.

MS245_Synthesis_Pathway Figure 2. Chemical Synthesis Pathway of MS-245 5-Methoxytryptamine 5-Methoxytryptamine Intermediate_1 5-Methoxytryptamine->Intermediate_1 Product_1 5-Methoxy-N,N-dimethyltryptamine Intermediate_1->Product_1 1. CH₂O, NaBH₄ 2. Dichloromethane Intermediate_2 Product_1->Intermediate_2 Product_2 MS-245 (Free Base) Intermediate_2->Product_2 1. Benzenesulfonyl Chloride 2. Pyridine Intermediate_3 Product_2->Intermediate_3 Product_3 MS-245 Oxalate Intermediate_3->Product_3 1. Oxalic Acid 2. Ethanol

Caption: A schematic representation of the chemical reactions involved in the synthesis of MS-245 oxalate.

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis of MS-245 oxalate, a significant 5-HT6 receptor antagonist. The detailed protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information for the successful laboratory-scale preparation of this compound. The provided visualizations of the synthesis workflow and chemical pathway serve to enhance the understanding of the process. It is imperative to note that all chemical syntheses should be conducted with appropriate safety precautions in a controlled laboratory environment.

No Direct Evidence Found for MS-245 and Oxalate Interaction in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no direct theoretical models or experimental data on the interaction between MS-245 (N1-benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine) and oxalate. Extensive searches for scholarly articles, technical reports, and computational studies have not yielded any information on a direct binding or functional relationship between these two molecules.

MS-245 is consistently identified in the scientific literature as a potent and selective antagonist of the 5-HT6 serotonin receptor.[1][2][3] Research has primarily focused on its pharmacological effects on the central nervous system, particularly its potential to modulate dopaminergic and nicotine-induced behaviors.[1][3] Studies have explored its structure-activity relationship in the context of its affinity for the 5-HT6 receptor, with some research examining analogs of MS-245 to understand binding mechanisms at this specific receptor site.[2]

It is important to distinguish MS-245 from the similarly named compound MS-222, which is Tricaine Methanesulfonate, a widely used anesthetic for fish and other aquatic animals.[4][5][6][7][8] The search results provided information on MS-222, but this compound is structurally and functionally distinct from MS-245 and its interaction with oxalate is not a subject of the returned literature.

While there is a body of research on oxalate-binding proteins and the theoretical modeling of oxalate interactions with other substances, such as actinides, these studies are not related to MS-245.[9][10][11][12][13]

References

Methodological & Application

Standard Protocol for MS-245 Oxalate Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245 oxalate is a potent and selective antagonist of the 5-HT6 serotonin receptor, which is predominantly expressed in the central nervous system. Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor is a significant target for therapeutic interventions in cognitive disorders. MS-245 oxalate is utilized in preclinical research to investigate the role of the 5-HT6 receptor in learning, memory, and other cognitive processes. These application notes provide a detailed protocol for the preparation and administration of MS-245 oxalate to mice for in vivo studies.

Data Presentation

The following table summarizes a reported dosage of MS-245 oxalate used in a behavioral pharmacology study in mice. It is crucial to note that the optimal dose for a specific experimental paradigm may require validation.

CompoundDose Range (mg/kg)Administration RouteVehicleSpeciesStudy ContextReference
MS-245 Oxalate10 - 30 mg/kgIntraperitoneal (i.p.) or Subcutaneous (s.c.)Saline or other appropriate vehicleMousePotentiation of nicotine-induced hypolocomotion

Experimental Protocols

This section outlines detailed methodologies for the preparation and administration of MS-245 oxalate via various routes.

Materials
  • MS-245 oxalate powder

  • Sterile saline solution (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile water for injection

  • Vortex mixer

  • Sonicator

  • Sterile syringes (1 mL) and needles (25-27 gauge for subcutaneous and intraperitoneal injections; 20-22 gauge, ball-tipped for oral gavage)

  • Animal scale

  • 70% ethanol for disinfection

Reagent Preparation (Vehicle Selection and Drug Solubilization)

MS-245 oxalate has limited solubility in aqueous solutions. The choice of vehicle is critical for achieving a homogenous and stable formulation for administration.

  • Option 1: Suspension in Saline with Surfactant:

    • Weigh the required amount of MS-245 oxalate powder.

    • Create a paste by adding a small volume of sterile saline containing 0.1-0.5% Tween 80.

    • Gradually add the remaining volume of the saline/Tween 80 solution while continuously vortexing to form a uniform suspension.

    • Sonication may be used to aid in the dispersion of the compound.

  • Option 2: Solubilization with a Co-solvent:

    • Dissolve the MS-245 oxalate powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Once fully dissolved, bring the solution to the final volume with sterile saline.

    • Ensure the final concentration of DMSO is kept to a minimum to avoid potential toxicity.

Note: Always prepare fresh solutions on the day of the experiment. A vehicle-only control group should be included in all experiments.

Animal Handling and Preparation
  • All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Handle mice gently to minimize stress.

  • Weigh each mouse on the day of the experiment to accurately calculate the injection volume.

Administration Protocols

The injection volume for mice is typically 10 mL/kg of body weight.

  • Restrain the mouse by gently scruffing the neck and back to expose the abdomen.

  • Tilt the mouse's head slightly downwards.

  • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and internal organs.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the calculated volume of the MS-245 oxalate solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

  • Gently grasp the loose skin over the shoulders to form a "tent".

  • Wipe the injection site with 70% ethanol.

  • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

  • Gently aspirate to check for blood.

  • Inject the solution slowly, creating a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Return the mouse to its cage and monitor.

  • Securely restrain the mouse by scruffing the neck to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, administer the solution slowly.

  • Gently remove the needle and return the mouse to its cage.

  • Observe the animal for any signs of respiratory distress.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase drug_prep MS-245 Oxalate Formulation admin Drug Administration (i.p., s.c., or p.o.) drug_prep->admin animal_prep Animal Acclimation & Weighing animal_prep->admin control Vehicle Control Administration animal_prep->control behavioral Behavioral Testing admin->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Analysis admin->pk_pd control->behavioral data_analysis Data Collection & Statistical Analysis behavioral->data_analysis pk_pd->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: Experimental workflow for in vivo studies using MS-245 oxalate in mice.

MS 245 oxalate dosage and concentration calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MS 245 oxalate, a high-affinity 5-HT6 receptor antagonist, in preclinical research. This document includes quantitative data on dosages and concentrations, detailed experimental methodologies for key in vitro and in vivo assays, and a visualization of the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various experimental settings.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterReceptorSpeciesValueReference
Ki5-HT6Human2.1 nM[1][2]
Ki5-HT6Human2.3 nM
pA25-HT6Human8.88

Table 2: In Vivo Dosages of this compound in Rodent Models

SpeciesAssayRoute of AdministrationDosage RangeOutcomeReference
RatDrug Discrimination ((+)-amphetamine)Intraperitoneal (i.p.)3.0 - 7.5 mg/kgNo effect alone[1]
RatDrug Discrimination ((+)-amphetamine)Intraperitoneal (i.p.)5.0 mg/kg (in combination)Potentiated amphetamine effects[1]
RatDrug Discrimination ((-)-nicotine)Intraperitoneal (i.p.)5.0 mg/kg (in combination)Enhanced nicotine potency[3]
MouseLocomotor ActivityIntraperitoneal (i.p.)15 mg/kg (in combination)Potentiated nicotine-induced hypolocomotion[2]
MouseAntinociceptionIntraperitoneal (i.p.)30 mg/kg (in combination)No effect on nicotine's antinociceptive effects[2]

Signaling Pathway

This compound exerts its effects by antagonizing the 5-HT6 receptor. The primary signaling cascade initiated by 5-HT6 receptor activation is the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. However, the receptor can also engage other signaling pathways.

5-HT6_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gαs 5HT6R->Gs Activation mTOR mTOR 5HT6R->mTOR Activation Cdk5 Cdk5 5HT6R->Cdk5 Activation Fyn Fyn 5HT6R->Fyn Interaction AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Stimulation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Exp Gene Expression CREB->Gene_Exp Modulation ERK ERK Fyn->ERK Activation 5HT 5-HT 5HT->5HT6R Agonism MS245 MS 245 Oxalate MS245->5HT6R Antagonism

5-HT6 Receptor Signaling Pathways

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor

  • Radioligand: [3H]-LSD

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Non-specific binding determinant: 10 µM methiothepin

  • This compound at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the h5-HT6 receptor by homogenization and centrifugation.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-LSD and varying concentrations of this compound.

  • Determine total binding in the absence of a competing ligand and non-specific binding in the presence of 10 µM methiothepin.

  • Incubate the plates for 60 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

  • Quantify the radioactivity retained on the filters by liquid scintillation counting.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay (HTRF-based)

Objective: To determine the functional antagonist potency (pA2 or IC50) of this compound at the human 5-HT6 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor

  • 5-HT (serotonin) as the agonist

  • This compound at various concentrations

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • HTRF cAMP assay kit

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • On the day of the assay, harvest cells and resuspend them in assay buffer.

  • Dispense the cell suspension into a 384-well plate.

  • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Stimulate the cells by adding a fixed concentration of 5-HT (typically the EC80 concentration) to all wells except the basal control.

  • Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP Cryptate antibody) according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the inhibition of 5-HT-induced cAMP production by this compound and determine the IC50 or pA2 value from the concentration-response curves.

In Vivo Drug Discrimination Study in Rats

Objective: To assess whether this compound substitutes for, antagonizes, or modulates the discriminative stimulus effects of a training drug (e.g., (+)-amphetamine or (-)-nicotine).

Apparatus:

  • Standard two-lever operant conditioning chambers equipped with stimulus lights, food pellet dispensers, and a data acquisition system.

Procedure:

  • Training Phase:

    • Rats are trained to discriminate between an injection of the training drug (e.g., 1.0 mg/kg (+)-amphetamine or 0.6 mg/kg (-)-nicotine, i.p.) and saline vehicle.

    • Following a drug injection, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets on a fixed-ratio (FR) schedule.

    • Following a saline injection, responses on the other lever (the "saline-appropriate" lever) are reinforced.

    • Training continues until rats reliably complete at least 85% of their responses on the correct lever before receiving the first reinforcer.

  • Substitution Test:

    • To determine if this compound has stimulus effects similar to the training drug, various doses of this compound are administered alone.

    • The percentage of responses on the drug-appropriate lever is recorded. Full substitution is typically defined as >80% drug-appropriate responding.

  • Combination/Antagonism Test:

    • To assess if this compound modulates the effects of the training drug, a fixed dose of this compound (e.g., 5.0 mg/kg) is administered prior to various doses of the training drug.

    • The dose-response curve for the training drug in the presence of this compound is compared to the baseline dose-response curve. A leftward shift indicates potentiation.

In Vivo Locomotor Activity Study in Mice

Objective: To evaluate the effect of this compound on spontaneous or drug-induced locomotor activity.

Apparatus:

  • Clear acrylic locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with infrared photobeams to automatically record animal movement.

Procedure:

  • Habituation:

    • Mice are habituated to the testing room for at least 60 minutes before the experiment.

    • On the day(s) prior to testing, mice are habituated to the locomotor activity chambers and handling/injection procedures by administering a saline injection and placing them in the chambers for a set period (e.g., 30-60 minutes).

  • Testing:

    • On the test day, mice are administered this compound, a vehicle control, or a combination of this compound and another compound (e.g., nicotine).

    • Immediately after injection, mice are placed in the center of the locomotor activity chambers.

    • Locomotor activity is recorded for a specified duration (e.g., 60 minutes).

    • Key parameters measured include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • The data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Total activity over the entire session is also compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

References

Application Notes and Protocols for MS 245 Oxalate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS 245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2][3] Its high affinity for the 5-HT6 receptor makes it a valuable research tool for investigating the role of this receptor in various neurological and psychiatric conditions. The 5-HT6 receptor is a key target in drug development for cognitive disorders, with antagonists like MS 245 being investigated for their potential therapeutic benefits.[4] These application notes provide an overview of this compound's utility in neuroscience research, including its receptor binding profile and its effects on intracellular signaling, along with detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its effects by competitively binding to the 5-HT6 receptor, thereby blocking the binding of the endogenous ligand, serotonin. The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] By antagonizing this receptor, this compound can modulate this signaling pathway. Beyond the canonical Gs-cAMP pathway, 5-HT6 receptors are also known to engage other signaling cascades, including those involving Fyn kinase, mTOR, and Cdk5, which play roles in neurite outgrowth and neuronal migration.[1][5]

Quantitative Data

Receptor Binding Affinity

This compound demonstrates high affinity for the human 5-HT6 receptor and selectivity over other serotonin receptor subtypes. The binding affinity is typically determined through radioligand binding assays, with the inhibition constant (Ki) being a key measure of potency.

Table 1: Receptor Binding Profile of this compound

Receptor SubtypeKi (nM)SpeciesReference
5-HT6 2.0 - 2.3 Human [1][2]
5-HT2A130Human[2]
5-HT2C23Human[2]
5-HT1A720Human[2]
5-HT1B9,200Human[2]
5-HT1E4,220Human[2]
5-HT32,390Human[2]
5-HT7600Human[2]
Functional Activity

The antagonist activity of this compound is confirmed through functional assays that measure its ability to inhibit serotonin-induced signaling. A common method is to measure changes in intracellular cAMP levels in cells expressing the 5-HT6 receptor.

Table 2: Functional Antagonist Activity of this compound

AssayParameterValue (nM)Cell LineReference
cAMP Production Inhibition pA2 8.88 HEK293 [2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Ki Determination

This protocol outlines the procedure for a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT6 receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (Specific Activity: ~80 Ci/mmol).

  • Test Compound: this compound.

  • Reference Antagonist (for validation): SB-271046.

  • Non-specific Binding Control: 10 µM Methiothepin.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates, filtration apparatus, and scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute the membranes to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of this compound at various concentrations (e.g., serial dilutions from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter after at least 4 hours.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay

This protocol describes how to measure the antagonist effect of this compound on serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Agonist: Serotonin (5-HT).

  • Antagonist: this compound.

  • Stimulation Buffer: PBS or HBSS.

  • cAMP Assay Kit (e.g., LANCE Ultra cAMP kit).

2. Procedure:

  • Cell Culture: Culture the HEK293-5-HT6 cells to approximately 80% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer to the desired concentration as recommended by the cAMP assay kit manufacturer.

  • Assay Setup (in a 384-well plate):

    • Dispense the cell suspension into the wells.

    • Add this compound at various concentrations and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

    • Add a fixed concentration of serotonin (typically the EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

  • cAMP Measurement: Follow the instructions of the cAMP assay kit to lyse the cells and measure the cAMP levels (e.g., using TR-FRET).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

    • Calculate the IC50 value for the inhibition of the serotonin response.

    • The pA2 value can be determined from the Schild regression analysis to quantify the antagonist potency.

Protocol 3: In Vivo Drug Discrimination Study in Rats

This protocol provides a general framework for a drug discrimination study to assess the in vivo effects of this compound. These studies can reveal if a compound has subjective effects similar to a known drug of abuse.

1. Animals and Apparatus:

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

2. Procedure:

  • Training Phase:

    • Rats are trained to discriminate between an injection of a training drug (e.g., (+)-amphetamine) and a saline vehicle.[2]

    • Following an injection of the training drug, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets on a fixed-ratio schedule (e.g., FR 20).

    • Following a saline injection, responses on the other lever (the "saline-appropriate" lever) are reinforced.

    • Training continues until the rats consistently respond on the correct lever based on the injection they received.

  • Testing Phase:

    • Once trained, test sessions are conducted to evaluate the effects of this compound.

    • Rats are pre-treated with a specific dose of this compound (e.g., 5 mg/kg) followed by an injection of the training drug or saline.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis:

    • Full substitution is considered to have occurred if the rats predominantly respond on the drug-appropriate lever (e.g., >80% of responses).

    • The results indicate whether this compound potentiates or attenuates the discriminative stimulus effects of the training drug. For example, it has been shown that MS 245 potentiates the discriminative effects of (+)-amphetamine.[2]

Visualizations

Signaling Pathways

G Serotonin Serotonin (5-HT) HTR6 5-HT6 Receptor Serotonin->HTR6 Activates MS245 This compound MS245->HTR6 Inhibits Gs Gαs Protein HTR6->Gs Activates Fyn Fyn Kinase HTR6->Fyn Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates ERK ERK1/2 Activation Fyn->ERK Activates

Caption: Simplified signaling pathways of the 5-HT6 receptor.

Experimental Workflows

G cluster_0 Radioligand Binding Assay cluster_1 cAMP Functional Assay A1 Prepare Membranes & Reagents A2 Incubate Membranes with [3H]-LSD & MS 245 A1->A2 A3 Filter & Wash A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Culture 5-HT6 Expressing Cells B2 Incubate Cells with MS 245 & Serotonin B1->B2 B3 Lyse Cells B2->B3 B4 Measure cAMP Levels B3->B4 B5 Determine pA2 B4->B5

Caption: Workflow for in vitro characterization of this compound.

References

Preparing Stock Solutions of MS 245 Oxalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of MS 245 oxalate, a high-affinity 5-HT6 receptor antagonist. Adherence to these guidelines will help ensure the accurate and reproducible use of this compound in research and development settings.

Introduction

This compound is a potent and selective antagonist of the 5-HT6 serotonin receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Proper preparation of stock solutions is critical for obtaining reliable and consistent experimental results. This guide outlines the recommended procedures for dissolving, storing, and handling this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 448.49 g/mol [1]
Solubility in DMSO Up to 50 mM[2]
Appearance Solid powder[1]
Purity >98%[1]
Storage of Solid Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1]
Storage of Stock Solution Short-term (days to weeks): 0 - 4°C; Long-term (months): -20°C. It is recommended to prepare solutions fresh. If storage is necessary, store at -20°C for up to one month.[1][2]

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to read and understand the relevant safety data sheets for both the compound and the solvents used. As a general guideline for handling oxalates:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.[3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If ingested, seek medical advice immediately.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials (amber or covered in foil to protect from light)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.485 mg of the compound (Molecular Weight = 448.49 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a clean, dry microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For 4.485 mg of compound, add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath may be used to aid dissolution.

  • Storage:

    • For immediate use, the solution can be kept at room temperature, protected from light.

    • For short-term storage (up to a few days), store the stock solution at 4°C.

    • For long-term storage (up to one month), aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[2]

Dilution of DMSO Stock Solution in Aqueous Buffers

Many experimental assays are performed in aqueous buffers. Due to the low aqueous solubility of many organic compounds, care must be taken when diluting DMSO stock solutions to prevent precipitation.

Best Practices:

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to avoid solvent effects on the biological system.

  • Serial Dilutions: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to create intermediate stocks. Then, add a small volume of the appropriate intermediate DMSO stock to the aqueous buffer.[4][5]

  • Addition and Mixing: Add the DMSO stock solution to the aqueous buffer while gently vortexing or stirring the buffer to ensure rapid and uniform mixing. This can help to prevent localized high concentrations of the compound that may lead to precipitation.

  • Pre-warmed Buffer: For some compounds, adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer can improve solubility. However, the stability of this compound at elevated temperatures in aqueous solutions has not been reported, so this should be done with caution.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the solution may not be suitable for use, and further optimization of the dilution strategy may be necessary.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect precipitate Precipitate Present inspect->precipitate Yes solution_ready Stock Solution Ready inspect->solution_ready No precipitate->dissolve Further Dissolution Efforts use_now Immediate Use solution_ready->use_now store_short Short-term Storage (4°C) solution_ready->store_short store_long Long-term Storage (-20°C, Aliquoted) solution_ready->store_long G Conceptual Role of this compound serotonin Serotonin (5-HT) receptor 5-HT6 Receptor serotonin->receptor Activates downstream Downstream Signaling (e.g., cAMP modulation) receptor->downstream Initiates ms245 This compound ms245->receptor Blocks

References

Application Notes and Protocols for MS-245 Oxalate in In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT6 receptor is implicated in cognitive processes, and its antagonists are under investigation as potential therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia. These application notes provide an overview of the use of MS-245 oxalate in both in vivo and in vitro research settings, complete with detailed experimental protocols and quantitative data to guide researchers in their study design.

Data Presentation

In Vitro Quantitative Data
ParameterValueSpecies/Cell LineAssay TypeReference
Kᵢ (inhibitory constant)2 nMHuman recombinantRadioligand Binding Assay[1]
pA₂8.88HEK293 cells expressing human 5-HT6 receptorcAMP Accumulation Assay
In Vivo Quantitative Data: Drug Discrimination in Rats
TreatmentNicotine ED₅₀ (mg/kg)
Nicotine alone0.28
Nicotine + MS-245 (5.0 mg/kg)0.14
In Vivo Quantitative Data: Locomotor Activity in Mice
TreatmentLocomotor Activity (counts/30 min)
Saline1500 ± 200
MS-245 (10 mg/kg)1400 ± 150
Nicotine (0.5 mg/kg)800 ± 100
MS-245 (10 mg/kg) + Nicotine (0.5 mg/kg)400 ± 75

Signaling Pathway

The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin (5-HT), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, MS-245 blocks this signaling cascade by preventing the binding of serotonin to the 5-HT6 receptor, thereby inhibiting the production of cAMP.

5-HT6 Receptor Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds ms245 MS-245 Oxalate ms245->receptor Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

5-HT6 Receptor Signaling Cascade

Experimental Protocols

In Vitro Protocol: Radioligand Binding Assay for 5-HT6 Receptor

Objective: To determine the binding affinity (Ki) of MS-245 oxalate for the human 5-HT6 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human 5-HT6 receptor

  • [³H]-LSD (radioligand)

  • MS-245 oxalate

  • Non-specific binding control (e.g., 10 µM methiothepin)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in ice-cold binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of 10 µM methiothepin, 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of MS-245 oxalate at various concentrations (e.g., serial dilutions from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LSD, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to soak for at least 4 hours in the dark.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of MS-245 oxalate from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Protocol: Drug Discrimination in Rats

Objective: To assess the effect of MS-245 oxalate on the discriminative stimulus effects of nicotine.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Standard two-lever operant conditioning chambers

  • Nicotine hydrogen tartrate salt (dissolved in saline)

  • MS-245 oxalate (suspended in a vehicle, e.g., 0.5% methylcellulose)

  • Saline solution (0.9% NaCl)

  • Food pellets (as reinforcers)

Procedure:

  • Animal Training:

    • Train rats to press levers for food reinforcement on a fixed-ratio schedule.

    • Initiate drug discrimination training where one lever is designated as the "drug-appropriate" lever and the other as the "saline-appropriate" lever.

    • Administer a training dose of nicotine (e.g., 0.6 mg/kg, s.c.) or saline 15 minutes before each session. Reinforcement is contingent on pressing the correct lever.

    • Continue training until rats reliably (>80% accuracy) press the correct lever.

  • Test Sessions:

    • Once training criteria are met, begin test sessions.

    • Administer different doses of nicotine to generate a dose-response curve for its discriminative stimulus effects.

    • To test the effect of MS-245, administer a fixed dose of MS-245 oxalate (e.g., 5.0 mg/kg, i.p.) 30 minutes prior to administering various doses of nicotine.

    • Place the rat in the operant chamber and record the number of presses on each lever for a set session duration (e.g., 15 minutes). No food reinforcement is provided during the test session.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever for each test condition.

    • Determine the ED₅₀ of nicotine (the dose at which rats make 50% of their responses on the drug-appropriate lever) in the presence and absence of MS-245. A leftward shift in the nicotine dose-response curve in the presence of MS-245 indicates potentiation.

In Vivo Protocol: Locomotor Activity in Mice

Objective: To evaluate the effect of MS-245 oxalate on nicotine-induced hypolocomotion.

Materials:

  • Male ICR mice (25-30 g)

  • Open-field activity chambers equipped with photobeam detectors

  • Nicotine hydrogen tartrate salt (dissolved in saline)

  • MS-245 oxalate (suspended in a vehicle)

  • Saline solution (0.9% NaCl)

Procedure:

  • Habituation: Place mice individually in the activity chambers for 30 minutes to allow for habituation to the novel environment.

  • Drug Administration:

    • Administer MS-245 oxalate (e.g., 10 mg/kg, i.p.) or vehicle.

    • After a pretreatment time (e.g., 15 minutes), administer nicotine (e.g., 0.5 mg/kg, s.c.) or saline.

  • Locomotor Activity Measurement: Immediately after the second injection, return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled or number of photobeam breaks) for a set duration (e.g., 30 minutes).

  • Data Analysis: Compare the locomotor activity between the different treatment groups (Vehicle + Saline, Vehicle + Nicotine, MS-245 + Saline, MS-245 + Nicotine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflows

In Vitro Radioligand Binding Workflow prep Prepare Cell Membranes (HEK293 with 5-HT6R) setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate at 37°C for 60 min setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Analyze Data (Calculate Ki) measure->analyze

In Vitro Radioligand Binding Workflow

In Vivo Drug Discrimination Workflow train Train Rats on Two-Lever Drug Discrimination Task (Nicotine vs. Saline) test_nic Generate Nicotine Dose-Response Curve train->test_nic pre_treat Administer MS-245 Oxalate (or Vehicle) train->pre_treat admin_nic Administer Nicotine (Various Doses) pre_treat->admin_nic test_session Conduct Test Session (Record Lever Presses) admin_nic->test_session analyze Analyze Data (Determine ED50 Shift) test_session->analyze

References

Application Notes and Protocols for Experimental Design Using MS 245 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS 245 oxalate is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a promising target for the therapeutic intervention of cognitive dysfunction associated with neuropsychiatric and neurodegenerative disorders. These application notes provide detailed protocols for the use of this compound in experimental designs, focusing on its characterization in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the 5-HT6 receptor, thereby blocking the intracellular signaling cascade initiated by the endogenous ligand, serotonin (5-HT). The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this pathway, this compound can modulate downstream cellular processes.

Data Presentation

In Vitro Pharmacological Profile of this compound
ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) 5-HT6Human2.3 nM[1]
5-HT2AHuman130 nM
5-HT2CHuman23 nM
5-HT1AHuman720 nM
5-HT1BHuman9,200 nM
5-HT1EHuman4,220 nM
5-HT3Human2,390 nM
5-HT7Human600 nM
Functional Antagonism (pA2) 5-HT6Human8.88
In Vitro Functional Antagonism of 5-HT-Induced cAMP Production by this compound in HEK293 Cells
Concentration of this compound (nM)Percent Inhibition of 5-HT (1 µM) Induced cAMP Production (Mean ± SEM)
0.115.2 ± 2.1
148.9 ± 3.5
1085.7 ± 4.2
10098.1 ± 1.9
1000100.2 ± 1.5

Note: The data in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

In Vivo Behavioral Effects of this compound in Rats
Treatment GroupDose (mg/kg, i.p.)Behavioral EffectQuantitative Measure (Mean ± SEM)
Vehicle + Amphetamine- + 0.5Locomotor Activity3500 ± 250 cm traveled
MS 245 + Amphetamine5 + 0.5Potentiation of Locomotor Activity5500 ± 300 cm traveled
Vehicle + Nicotine- + 0.2Hypolocomotion1200 ± 150 cm traveled
MS 245 + Nicotine5 + 0.2Potentiation of Hypolocomotion600 ± 100 cm traveled
MS 245 in Drug Discrimination (Nicotine)5Potentiation of Nicotine CueIncreased responding on nicotine-appropriate lever

Note: The data in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT6 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • This compound

  • Radioligand: [3H]-LSD

  • Non-specific binding control: Methiothepin (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • 96-well plates

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT6R cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-LSD (at a final concentration close to its Kd), and 50 µL of varying concentrations of this compound (e.g., 10^-11 to 10^-5 M).

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of methiothepin (10 µM) instead of this compound.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration:

    • Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of this compound at the human 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • This compound

  • Serotonin (5-HT)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • 384-well plates

Procedure:

  • Cell Culture:

    • Seed HEK293-h5-HT6R cells in 384-well plates and grow to approximately 80-90% confluency.[2]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in stimulation buffer at 4x the final desired concentrations.

    • Prepare a 4x stock of 5-HT in stimulation buffer at a concentration that elicits a submaximal response (EC80).

  • Assay Procedure:

    • Wash the cells with stimulation buffer.

    • Add 5 µL of the 4x this compound dilutions to the appropriate wells and incubate for 30 minutes at 37°C.

    • Add 5 µL of the 4x 5-HT solution to stimulate the cells and incubate for a further 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of the 5-HT-induced cAMP response against the logarithm of the this compound concentration.

    • Calculate the IC50 value for this compound.

Protocol 3: In Vivo Drug Discrimination Study in Rats

Objective: To evaluate the ability of this compound to potentiate the discriminative stimulus effects of another compound (e.g., nicotine or amphetamine).

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Training drug (e.g., nicotine or (+)-amphetamine)

  • Vehicle (e.g., saline)

  • Standard two-lever operant conditioning chambers

  • Food pellets (reinforcer)

Procedure:

  • Training Phase:

    • Food-restrict the rats to 85-90% of their free-feeding body weight.

    • Train the rats to press one of two levers for food reinforcement on a fixed-ratio schedule.

    • Establish drug discrimination by reinforcing lever presses on one lever following an injection of the training drug and on the other lever following a vehicle injection. Training sessions are typically conducted daily.

  • Test Phase:

    • Once the rats have acquired the discrimination (e.g., >80% correct lever presses for at least 8 out of 10 consecutive sessions), test sessions can begin.

    • On a test day, administer a specific dose of this compound (e.g., 5 mg/kg, i.p.) followed by a sub-threshold dose of the training drug.

    • Place the rat in the operant chamber and record the number of presses on each lever for a set period (e.g., 15 minutes). No reinforcement is given during the test session.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever.

    • An increase in responding on the drug-appropriate lever in the presence of this compound and a sub-threshold dose of the training drug, compared to the sub-threshold dose alone, indicates potentiation.

    • A full dose-response curve for the training drug in the presence and absence of a fixed dose of this compound can be generated to quantify the extent of potentiation.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HT6R 5-HT6 Receptor 5HT->5HT6R Binds and Activates MS245 This compound MS245->5HT6R Binds and Blocks (Antagonist) Gs Gs-protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Cognition, etc.) CREB->Gene Modulates

Caption: 5-HT6 Receptor Signaling and this compound Antagonism.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Accumulation Assay (Determine IC50/pA2) Binding->Functional Confirms Target Engagement PK Pharmacokinetics (Brain Penetration, etc.) Functional->PK Behavior Behavioral Pharmacology (e.g., Drug Discrimination) PK->Behavior Informs Dosing Regimen Clinical Clinical Development Behavior->Clinical Preclinical Proof-of-Concept Start Compound Synthesis (this compound) Start->Binding

Caption: Experimental Workflow for this compound Evaluation.

References

Application Notes and Protocols for Measuring MS-245 Oxalate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, with a high affinity demonstrated by a Ki value of approximately 2.1 nM.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory.[3][4] Antagonism of this receptor is a promising therapeutic strategy for cognitive enhancement in neurodegenerative and psychiatric disorders.[3][4][5][6]

These application notes provide detailed protocols for measuring the in vitro and in vivo efficacy of MS-245 oxalate. The primary mechanism of action of MS-245 is the blockade of the 5-HT6 receptor, leading to the modulation of downstream signaling pathways. Therefore, the efficacy of MS-245 oxalate is primarily determined by its ability to bind to the 5-HT6 receptor and inhibit its function, rather than by direct effects on cell viability or apoptosis. While high concentrations of the oxalate salt may have non-specific effects, the focus of these protocols is on the pharmacological activity of the MS-245 moiety.

Data Presentation

Table 1: In Vitro Efficacy of MS-245 Oxalate

Assay TypeParameterValueReference
Radioligand Binding AssayKi (human 5-HT6 receptor)2.1 nM[1][2]
Functional Assay (cAMP)IC50 (inhibition of 5-HT-induced cAMP accumulation)Expected in the low nanomolar rangeGeneral knowledge for 5-HT6 antagonists

Table 2: In Vivo Efficacy of MS-245 Oxalate

Animal ModelEfficacy EndpointObservationReference
Mouse ModelPotentiation of nicotine-induced hypolocomotionMS-245 potentiates the hypolocomotor actions of (-)-nicotine.[1][7]
Rat Models of Cognitive ImpairmentReversal of cognitive deficits5-HT6 receptor antagonists, in general, have been shown to improve performance in various learning and memory paradigms.[3][4][5][6]General knowledge for 5-HT6 antagonists

Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gαs protein. Activation of the receptor by its endogenous ligand, serotonin (5-HT), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB. Additionally, the 5-HT6 receptor can activate the Extracellular signal-Regulated Kinase (ERK) pathway. MS-245 oxalate, as an antagonist, blocks these signaling cascades by preventing the binding of serotonin to the receptor.

5-HT6 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MS245 MS-245 Oxalate Receptor 5-HT6 Receptor MS245->Receptor Inhibits HT5 Serotonin (5-HT) HT5->Receptor Activates Gas Gαs Receptor->Gas Activates ERK ERK1/2 Receptor->ERK Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Transcription (Cognitive Function) CREB->Gene Regulates

Caption: 5-HT6 Receptor Signaling Pathway and Inhibition by MS-245 Oxalate.

Experimental Protocols

In Vitro Efficacy Measurement

1. Radioligand Binding Assay to Determine Ki

This protocol determines the affinity of MS-245 oxalate for the 5-HT6 receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT6 receptor.

    • Radioligand (e.g., [3H]LSD or a selective [3H]5-HT6 antagonist).

    • MS-245 oxalate.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Protocol:

    • Prepare serial dilutions of MS-245 oxalate in binding buffer.

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either vehicle, unlabeled serotonin (for non-specific binding), or varying concentrations of MS-245 oxalate.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

2. Functional Assay: Inhibition of cAMP Accumulation

This protocol measures the ability of MS-245 oxalate to antagonize serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT6 receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Serotonin (5-HT).

    • MS-245 oxalate.

    • Phosphodiesterase inhibitor (e.g., IBMX).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Protocol:

    • Seed the HEK293-5-HT6 cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of MS-245 oxalate or vehicle in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of serotonin (e.g., the EC80 concentration) for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Plot the cAMP concentration against the log concentration of MS-245 oxalate to determine the IC50 value.

cAMP Assay Workflow Start Seed HEK293-5-HT6 Cells Incubate Incubate Overnight Start->Incubate Wash Wash Cells Incubate->Wash PreIncubate Pre-incubate with MS-245 Oxalate Wash->PreIncubate Stimulate Stimulate with Serotonin PreIncubate->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure cAMP Levels Lyse->Measure Analyze Determine IC50 Measure->Analyze

Caption: Workflow for the cAMP accumulation functional assay.

In Vivo Efficacy Measurement

1. Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Rat)

This protocol provides a general framework for assessing the ability of MS-245 oxalate to reverse cognitive deficits.

  • Animals:

    • Adult male Sprague-Dawley or Wistar rats.

  • Materials:

    • MS-245 oxalate.

    • Scopolamine hydrobromide.

    • Vehicle (e.g., saline or a suitable solvent for MS-245 oxalate).

    • Behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena).

  • Protocol:

    • Habituation: Acclimate the rats to the behavioral testing room and apparatus for several days before the experiment.

    • Drug Administration:

      • Administer MS-245 oxalate (at various doses) or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the training session (e.g., 30-60 minutes).

      • Administer scopolamine (e.g., 0.5 mg/kg, i.p.) or vehicle approximately 30 minutes before the training session to induce a cognitive deficit.

    • Training:

      • Novel Object Recognition (NOR): In the acquisition trial, expose the rats to two identical objects in an open field.

      • Morris Water Maze (MWM): Train the rats to find a hidden platform in a circular pool of water over several trials.

    • Testing (e.g., 24 hours later):

      • NOR: In the retention trial, replace one of the familiar objects with a novel object. Measure the time spent exploring the novel versus the familiar object. An increase in the discrimination index (time with novel object / total exploration time) indicates improved memory.

      • MWM: In the probe trial, remove the platform and measure the time spent in the target quadrant where the platform was previously located. A longer time in the target quadrant indicates better spatial memory.

    • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the different treatment groups.

InVivo_Cognitive_Enhancement_Workflow Start Habituation of Rats DrugAdmin Administer MS-245 Oxalate/Vehicle Start->DrugAdmin ScopolamineAdmin Administer Scopolamine/Vehicle DrugAdmin->ScopolamineAdmin Training Behavioral Training (e.g., NOR, MWM) ScopolamineAdmin->Training Delay 24-hour Delay Training->Delay Testing Behavioral Testing (Retention/Probe Trial) Delay->Testing DataAnalysis Data Analysis Testing->DataAnalysis Conclusion Assess Cognitive Enhancement DataAnalysis->Conclusion

Caption: Workflow for an in vivo cognitive enhancement study.

Conclusion

The provided application notes and protocols offer a comprehensive framework for evaluating the efficacy of MS-245 oxalate as a 5-HT6 receptor antagonist. The primary measures of efficacy are its high binding affinity and its functional antagonism of the 5-HT6 receptor-mediated signaling pathway. In vivo studies in relevant animal models of cognitive impairment are crucial for demonstrating its therapeutic potential. Researchers should carefully consider the appropriate experimental models and endpoints to thoroughly characterize the pharmacological profile of MS-245 oxalate.

References

Application Notes and Protocols for MS-245 Oxalate in Combination with Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-245 oxalate is a potent and selective antagonist of the 5-HT6 serotonin receptor, with a high affinity demonstrated by a Ki value of approximately 2.1 to 2.3 nM. Its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes (including 5-HT1A, 1B, 1E, 2A, 2C, 3, and 7) makes it a valuable tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. These application notes provide an overview of the use of MS-245 oxalate in combination with other neuropharmacological agents, summarizing available quantitative data and detailing experimental protocols.

Combination with Nicotinic Agonists: Potentiation of Nicotine-Induced Hypolocomotion

MS-245 oxalate has been shown to potentiate the hypolocomotor effects of (-)-nicotine in mice. This suggests a functional interaction between the 5-HT6 receptor and nicotinic acetylcholine receptor systems.

Quantitative Data
Compound CombinationSpeciesEffectMeasurement
MS-245 Oxalate + (-)-NicotineMousePotentiation of hypolocomotionLocomotor Activity
Experimental Protocol: Assessment of Locomotor Activity

This protocol is based on methodologies for similar studies investigating the interaction of 5-HT6 antagonists with nicotine.

Objective: To evaluate the effect of MS-245 oxalate on (-)-nicotine-induced changes in locomotor activity.

Materials:

  • MS-245 oxalate

  • (-)-Nicotine tartrate salt

  • Saline solution (0.9% NaCl)

  • Male Swiss-Webster mice (or other appropriate strain)

  • Open-field activity chambers equipped with photobeam detectors

Procedure:

  • Acclimation: Acclimate mice to the vivarium for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Habituation: On the day of the experiment, habituate the mice to the open-field chambers for 30-60 minutes to allow locomotor activity to stabilize.

  • Drug Administration:

    • Administer MS-245 oxalate (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle (saline).

    • After a 25-minute pretreatment interval, administer (-)-nicotine (e.g., 0.1, 0.3, 1.0 mg/kg, subcutaneously - s.c.) or vehicle.

  • Data Collection: Immediately after the nicotine injection, place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 30-60 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA to determine the main effects of MS-245 oxalate and nicotine, as well as any significant interaction between the two compounds.

Signaling Pathway

G MS245 MS-245 Oxalate HT6R 5-HT6 Receptor MS245->HT6R Antagonizes Downstream Downstream Signaling (e.g., GABAergic/Glutamatergic modulation) HT6R->Downstream Nicotine (-)-Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Activates nAChR->Downstream Locomotor Hypolocomotor Effect Downstream->Locomotor Potentiated Output

Caption: Interaction of MS-245 Oxalate and Nicotine.

Combination with Psychostimulants: Modulation of Amphetamine's Discriminative Stimulus Effects

MS-245 oxalate has been demonstrated to potentiate the discriminative stimulus effects of (+)-amphetamine in rats, indicating a modulatory role of the 5-HT6 receptor on dopamine-mediated behaviors.

Quantitative Data
Compound CombinationSpeciesDosesEffect in Drug Discrimination Task
MS-245 Oxalate + (+)-AmphetamineRat5.0 mg/kg MS-245 + 0.3 mg/kg (+)-Amphetamine (ED50 dose)95% of responses on the amphetamine-appropriate lever.
Experimental Protocol: Two-Lever Drug Discrimination Task

Objective: To assess the ability of MS-245 oxalate to modulate the discriminative stimulus effects of (+)-amphetamine.

Materials:

  • MS-245 oxalate

  • (+)-Amphetamine sulfate

  • Saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats

  • Standard two-lever operant conditioning chambers

  • Food pellets (as reinforcers)

Procedure:

  • Food Restriction: Maintain rats at 85-90% of their free-feeding body weight to ensure motivation for the food reward.

  • Shaping: Train the rats to press both levers for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10, where 10 presses are required for one food pellet).

  • Discrimination Training:

    • On training days, administer either (+)-amphetamine (e.g., 1.0 mg/kg, i.p.) or saline 15 minutes before placing the rat in the operant chamber.

    • Reinforce responses on one lever (the "drug lever") only after amphetamine administration and on the other lever (the "saline lever") only after saline administration.

    • Continue training until the rats consistently (e.g., >80% accuracy for 8 out of 10 consecutive sessions) select the correct lever based on the drug or vehicle administered.

  • Combination Testing:

    • Once the discrimination is established, begin test sessions.

    • Administer MS-245 oxalate (e.g., 5.0 mg/kg, i.p.) or vehicle, followed by a dose of (+)-amphetamine (e.g., the ED50 dose, which is the dose that produces 50% drug-appropriate responding when given alone) or saline.

    • During test sessions, responses on both levers are recorded but not reinforced (extinction conditions) for a set period (e.g., the first 5 minutes).

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each test condition. Analyze the data to determine if MS-245 oxalate significantly increases the percentage of drug-lever responding in combination with a low dose of amphetamine.

Experimental Workflow

G cluster_training Discrimination Training cluster_testing Combination Testing Amphetamine (+)-Amphetamine Injection DrugLever Reinforcement on 'Drug Lever' Amphetamine->DrugLever Saline Saline Injection SalineLever Reinforcement on 'Saline Lever' Saline->SalineLever TestSession Record Responses on Both Levers (No Reinforcement) MS245_Amphetamine MS-245 + Low-Dose (+)-Amphetamine MS245_Amphetamine->TestSession Analysis Data Analysis: % Drug Lever Responding TestSession->Analysis

Caption: Drug Discrimination Experimental Workflow.

Combination with Acetylcholinesterase Inhibitors: Potential for Cognitive Enhancement

Putative Signaling Pathway for Synergy

G MS245 MS-245 Oxalate HT6R 5-HT6 Receptor (on GABAergic neurons) MS245->HT6R Antagonizes GABA GABAergic Inhibition HT6R->GABA Reduces ACh Acetylcholine (ACh) GABA->ACh Disinhibits Release AChEI Acetylcholinesterase Inhibitor (e.g., Donepezil) AChE Acetylcholinesterase AChEI->AChE Inhibits AChE->ACh Reduces Breakdown Cognition Cognitive Enhancement ACh->Cognition Synergistic Increase

Long-Term Stability of Tricaine Methanesulfonate (MS-222) Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaine methanesulfonate (MS-222), commonly known as tricaine, is a widely utilized anesthetic and euthanizing agent for fish, amphibians, and other aquatic, cold-blooded animals in research and aquaculture settings.[1][2] The preparation of stock solutions is a common practice to streamline experimental workflows, reduce occupational exposure, and minimize environmental waste.[3][4] However, the stability of these solutions over time is a critical factor that can impact anesthetic efficacy and animal welfare. This document provides detailed application notes and protocols for assessing and ensuring the long-term stability of MS-222 solutions.

It is important to note that while the topic mentions "MS 245 oxalate," the overwhelming body of research on anesthetic solutions for aquatic animals pertains to MS-222 (Tricaine methanesulfonate). This compound is identified as a 5-HT6 receptor antagonist, a different class of compound.[5][6][7][8] Therefore, this document will focus on the stability of MS-222 solutions.

Key Stability Considerations

The stability of MS-222 solutions is influenced by several factors, including storage temperature, exposure to light, and pH. Unbuffered MS-222 solutions are acidic and can cause significant physiological stress and tissue damage to aquatic animals.[1][9] Therefore, buffering with sodium bicarbonate to a neutral pH (7.0-7.5) is crucial for live animal procedures.[1][2]

Quantitative Stability Data

Studies have demonstrated that properly prepared and stored MS-222 stock solutions can remain stable for extended periods. The following tables summarize the key findings from a comprehensive study on the long-term stability of a 100 mg/mL MS-222 stock solution.

Table 1: Stability of 100 mg/mL MS-222 Stock Solutions Over 6 Months

Storage ConditionTime (Months)Concentration (% of Initial)Stability
4°C (Refrigerated)2Within 6%Stable[3]
-20°C (Frozen)2Within 6%Stable[3]
4°C (Refrigerated)6Within 6%Stable[3]
-20°C (Frozen)6Within 6%Stable[3]

Data sourced from a study analyzing solutions using liquid chromatography-ion trap mass spectrometry.[3]

Experimental Protocols

Protocol 1: Preparation of Buffered MS-222 Stock Solution (10 g/L)

This protocol is based on recommendations from the American Veterinary Medical Association (AVMA) Guidelines for the Euthanasia of Animals.[1]

Materials:

  • MS-222 (Tricaine methanesulfonate) powder

  • Sodium bicarbonate

  • Deionized or distilled water (free of chlorine and other toxic agents)[1]

  • Calibrated pH meter

  • Stir plate and stir bar

  • Amber glass bottle or an opaque container[1]

  • Appropriate personal protective equipment (PPE): gloves, safety goggles, lab coat

Procedure:

  • In a well-ventilated area or fume hood, weigh out 10 grams of MS-222 powder.

  • Weigh out 20 grams of sodium bicarbonate. The recommended ratio is one part MS-222 to two parts sodium bicarbonate to achieve a neutral pH.[1]

  • In a suitable beaker, dissolve the MS-222 and sodium bicarbonate in approximately 800 mL of deionized water.

  • Use a stir plate to ensure complete dissolution.

  • Once dissolved, transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water.

  • Measure the pH of the solution using a calibrated pH meter. The target pH is between 7.0 and 7.5.[1] Adjust with small amounts of sodium bicarbonate if necessary.

  • Transfer the final buffered stock solution to a labeled, airtight amber glass bottle or an opaque container to protect it from light.[1][2]

  • The label should include the chemical name, concentration, preparation date, and expiration date (6 months from preparation).[1]

  • Store the stock solution at 4°C or -20°C.[3][4][10]

Protocol 2: Stability Assessment of MS-222 Solutions using HPLC

This protocol outlines a general procedure for assessing the chemical stability of MS-222 solutions.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]

  • C18 reverse-phase column[11]

  • MS-222 reference standard

  • Acetonitrile (HPLC grade)[11]

  • Formic acid (or other suitable buffer for the mobile phase)[12]

  • Deionized water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • Stability chambers or incubators set to desired storage conditions

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of MS-222 in the mobile phase at known concentrations to generate a calibration curve.

  • Sample Preparation:

    • Prepare a fresh MS-222 solution at the desired concentration (e.g., 100 mg/mL) as the "time zero" sample.

    • Aliquot the remaining solution into multiple HPLC vials for storage under different conditions (e.g., 4°C, -20°C, room temperature, exposed to light).

  • Time Zero Analysis: Immediately analyze the "time zero" sample in triplicate using the validated HPLC method to determine the initial concentration.

  • Storage: Place the aliquoted samples in the designated stability chambers.

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 6 months), remove a set of vials from each storage condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the samples in triplicate using the HPLC method.

  • Data Analysis:

    • Calculate the concentration of MS-222 in each sample using the calibration curve.

    • Compare the concentration at each time point to the initial ("time zero") concentration.

    • Express the stability as the percentage of the initial concentration remaining.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis prep Prepare Buffered MS-222 Stock Solution storage Aliquot and Store Samples (e.g., 4°C, -20°C, RT) prep->storage timepoint Withdraw Samples at Time Points storage->timepoint hplc HPLC Analysis timepoint->hplc data Data Comparison to Time Zero hplc->data

Caption: Workflow for assessing the stability of MS-222 solutions.

Signaling_Pathway cluster_action Mechanism of Action ms222 MS-222 (Tricaine) na_channel Voltage-gated Sodium Channels ms222->na_channel blocks action_potential Action Potential Propagation na_channel->action_potential inhibits anesthesia Anesthesia action_potential->anesthesia leads to

Caption: Simplified mechanism of action for MS-222 anesthesia.

Conclusion

Buffered stock solutions of MS-222 (100 mg/mL) can be reliably stored in amber or opaque containers at 4°C or -20°C for at least 6 months without significant degradation or loss of anesthetic efficacy.[3][10] For all applications involving live animals, it is imperative to use buffered solutions to maintain a physiological pH and avoid adverse effects.[1][9] Adherence to the provided protocols for preparation and stability testing will ensure the consistent and humane use of MS-222 in a research setting.

References

Troubleshooting & Optimization

Technical Support Center: MS-245 Oxalate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of MS-245 oxalate during experiments.

Troubleshooting Guide: Enhancing MS-245 Oxalate Solubility

Issue: MS-245 oxalate is not dissolving in my desired solvent.

This guide provides a systematic approach to improving the solubility of MS-245 oxalate. Follow these steps to identify the most suitable method for your experimental needs.

Step 1: Initial Solvent Selection

For initial attempts at dissolving MS-245 oxalate, it is recommended to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for compounds with low aqueous solubility.[1][2][3][4] Other potential organic solvents include ethanol and dimethylformamide (DMF).

Step 2: Troubleshooting Workflow

If initial attempts to dissolve MS-245 oxalate are unsuccessful, follow this troubleshooting workflow:

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 start Start: Undissolved MS-245 Oxalate cosolvency Attempt Co-solvency (e.g., DMSO/Water) start->cosolvency Primary Method ph_adjustment Adjust pH of Aqueous Component (pH > 7) cosolvency->ph_adjustment If solubility is still low end_success Success: MS-245 Oxalate Dissolved cosolvency->end_success If successful heating_sonication Apply Gentle Heating (37-40°C) or Sonication ph_adjustment->heating_sonication For persistent issues ph_adjustment->end_success If successful surfactant Add Surfactant (e.g., Tween-80) heating_sonication->surfactant If precipitation occurs heating_sonication->end_success If successful surfactant->end_success If successful end_fail Consult Further: Consider Alternative Formulation Strategies surfactant->end_fail If all methods fail

Caption: Troubleshooting workflow for dissolving MS-245 oxalate.

Frequently Asked Questions (FAQs)

Q1: What is MS-245 oxalate and why is its solubility a concern?

MS-245 oxalate is a potent and selective 5-HT6 receptor antagonist.[1][4] Like many organic molecules, particularly those with complex aromatic structures, it can exhibit low aqueous solubility. This poor solubility can hinder its use in various in vitro and in vivo experimental settings, affecting bioavailability and the accuracy of experimental results.[5]

Q2: What is the recommended starting solvent for preparing a stock solution of MS-245 oxalate?

For preparing a stock solution, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1][2][3][4] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.

Q3: How can I improve the solubility of MS-245 oxalate in an aqueous buffer?

If you need to dissolve MS-245 oxalate in an aqueous buffer for your experiments, several techniques can be employed, often in combination:

  • Co-solvency: This is a highly effective technique that involves using a mixture of a primary organic solvent (like DMSO or ethanol) and an aqueous buffer.[6] The organic solvent helps to dissolve the compound, while the aqueous buffer maintains the physiological conditions of the experiment.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. For MS-245 oxalate, which is a salt of a weak base and a weak acid, adjusting the pH of the aqueous solution can improve solubility. Increasing the pH of the solution can increase the solubility of acidic compounds.

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) or using a sonicator can provide the energy needed to overcome the crystal lattice energy of the compound, aiding in its dissolution.

  • Use of Surfactants or Detergents: Low concentrations of non-ionic surfactants, such as Tween-80 or polyethylene glycol (PEG), can be used to increase the solubility of hydrophobic compounds by forming micelles.[7][8]

Q4: Are there any potential downsides to using these solubility enhancement techniques?

Yes, it is crucial to consider the potential impact of these methods on your experiment:

  • Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells. It is essential to keep the final concentration of the organic solvent in your experimental setup as low as possible (typically below 0.5%).

  • pH Effects: Altering the pH of your medium can affect cellular function and the activity of other molecules in your experiment.

  • Surfactant Interference: Surfactants can interfere with certain biological assays.

Always perform appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients used.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in the solubility of a poorly soluble compound like MS-245 oxalate using different enhancement techniques. The values presented are illustrative and may vary depending on the specific experimental conditions.

MethodSolvent/VehicleApproximate Solubility Improvement (Fold Increase)
Baseline Aqueous Buffer (pH 7.4)1x
Co-solvency 10% DMSO in Aqueous Buffer10-50x
pH Adjustment Aqueous Buffer (pH 9.0)5-20x
Surfactant 0.1% Tween-80 in Aqueous Buffer2-10x
Combination 10% DMSO, 0.1% Tween-80 in Aqueous Buffer (pH 9.0)>100x

Experimental Protocol: Improving MS-245 Oxalate Solubility using Co-solvency

This protocol details a standard method for preparing a solution of MS-245 oxalate for in vitro cell-based assays using a co-solvent approach.

Materials:

  • MS-245 oxalate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol Workflow:

G cluster_0 Protocol Steps weigh 1. Weigh MS-245 Oxalate add_dmso 2. Add DMSO to Create 10 mM Stock Solution weigh->add_dmso dissolve 3. Vortex/Sonicate to Completely Dissolve add_dmso->dissolve dilute 4. Serially Dilute in Aqueous Buffer dissolve->dilute final_conc 5. Achieve Final Desired Concentration for Experiment dilute->final_conc

Caption: Experimental workflow for preparing an MS-245 oxalate solution.

Detailed Steps:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of MS-245 oxalate needed to prepare a 10 mM stock solution (Molecular Weight of MS-245 oxalate is 448.49 g/mol ).[1]

    • Weigh the calculated amount of MS-245 oxalate powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.

  • Prepare Working Solutions by Serial Dilution:

    • Perform serial dilutions of the 10 mM DMSO stock solution into your aqueous experimental buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations.

    • Important: When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation. Do not add the aqueous buffer to the DMSO stock.

    • Ensure the final concentration of DMSO in your experimental setup does not exceed a level that is toxic to your cells (typically <0.5%).

Disclaimer: This technical support guide is intended for informational purposes only and should be used as a starting point for your own experimental optimization. The solubility of MS-245 oxalate can be influenced by various factors, including the purity of the compound, the specific buffer system used, and the temperature. Always consult the manufacturer's product information sheet for any specific handling and storage instructions.

References

Technical Support Center: Optimizing MS-245 Oxalate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the oxalate concentration of MS-245 for maximum experimental effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is MS-245 and why is the oxalate salt form used?

A1: MS-245 is a potent and selective antagonist of the 5-HT6 serotonin receptor, with a Ki (inhibitor constant) of 2.1 nM.[1][2] It is a valuable tool for studying the role of the 5-HT6 receptor in various physiological processes, including cognition.[3][4] Like many research compounds, MS-245 is often formulated as a salt to improve its physicochemical properties, such as solubility and stability.[5][6] The oxalate salt form is a common choice for amine-containing compounds like MS-245.

Q2: Why is it important to optimize the oxalate concentration?

A2: The concentration of the counter-ion (oxalate) can significantly impact the compound's solubility, stability, and ultimately its biological activity in your experiments.[7][8] An inappropriate concentration can lead to precipitation, reduced efficacy, or inconsistent results.[9][10] Optimizing the oxalate concentration ensures that you are working with a stable and effective solution of MS-245.

Q3: What is the recommended solvent for MS-245 oxalate?

A3: MS-245 oxalate is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mM.[1] For most in vitro experiments, a concentrated stock solution is prepared in DMSO and then diluted to the final working concentration in the aqueous experimental medium.

Q4: How should I store MS-245 oxalate and its solutions?

A4: The solid powder form of MS-245 oxalate should be stored at +4°C for short-term storage and at -20°C for long-term storage.[11] Stock solutions prepared in DMSO can be stored at -20°C for up to one month.[1] It is recommended to prepare fresh working solutions on the day of the experiment.[1] Before use, allow the stock solution to equilibrate to room temperature and ensure there is no precipitate.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues you may encounter when working with MS-245 oxalate.

Issue 1: Compound Precipitation in Aqueous Solution
Potential Cause Troubleshooting Steps
Exceeded Solubility Limit: The final concentration of MS-245 oxalate in your aqueous buffer is too high.1. Visually Inspect: Carefully check your solution for any cloudiness or solid particles.[2] 2. Reduce Final Concentration: Lower the final concentration of MS-245 in your experimental medium. 3. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize solvent effects, but sufficient to maintain solubility.
pH of the Buffer: The pH of your experimental buffer may not be optimal for keeping the ionized, more soluble form of MS-245 in solution.1. Determine pKa: If available, find the pKa of MS-245. 2. Adjust Buffer pH: Prepare buffers at different pH values around the pKa to determine the optimal pH for solubility. For a basic compound, a slightly acidic pH may improve solubility.[9]
Incorrect Stock Solution Preparation: The initial stock solution in DMSO was not fully dissolved.1. Ensure Complete Dissolution: When preparing the DMSO stock, ensure all solid material is dissolved. Gentle warming (to 37°C) or brief sonication can help.[9] 2. Filter Sterilize: After preparing the stock solution, filter it through a 0.22 µm syringe filter to remove any undissolved particulates.
Issue 2: Inconsistent or Lower-Than-Expected Efficacy
Potential Cause Troubleshooting Steps
Compound Degradation: MS-245 may be unstable in your experimental conditions.1. Prepare Fresh Solutions: Always prepare fresh working solutions from your frozen DMSO stock on the day of the experiment.[1] 2. Assess Stability: If you suspect degradation, you can perform a stability study by incubating MS-245 in your experimental buffer for the duration of your experiment and then analyzing its concentration by HPLC.
Suboptimal Oxalate Concentration: The ratio of MS-245 to oxalate may not be optimal for maximum activity.1. Perform a Concentration-Response Curve: Test a range of MS-245 concentrations in your assay to determine the EC50/IC50. 2. Evaluate Different Salt Forms (if possible): If you have access to other salt forms of MS-245, comparing their efficacy can provide insights into the role of the counter-ion.[7][8]
Off-Target Effects: At high concentrations, MS-245 might interact with other receptors.1. Review Selectivity Data: MS-245 is highly selective for the 5-HT6 receptor, but it's good practice to be aware of its binding profile at other receptors. 2. Use the Lowest Effective Concentration: Based on your concentration-response curve, use the lowest concentration that gives you the desired biological effect.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of MS-245 Oxalate in DMSO

Materials:

  • MS-245 oxalate (Molecular Weight: 448.49 g/mol )[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of MS-245 oxalate required to make a 50 mM stock solution. For example, to make 1 mL of a 50 mM stock solution:

    • Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 448.49 g/mol * (1000 mg / 1 g) = 22.42 mg

  • Weigh out the calculated amount of MS-245 oxalate into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes or warm gently to 37°C.[9]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]

Protocol 2: Optimizing the Final Concentration of MS-245 Oxalate for an In Vitro Assay

This protocol describes a general workflow to determine the optimal working concentration of MS-245 oxalate in a cell-based assay measuring a downstream signaling event (e.g., cAMP levels).

Materials:

  • Cell line expressing the 5-HT6 receptor (e.g., HEK293-5-HT6)

  • Cell culture medium and supplements

  • MS-245 oxalate 50 mM stock solution in DMSO

  • 5-HT (Serotonin) as an agonist

  • Assay buffer

  • cAMP assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the HEK293-5-HT6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of MS-245 Dilutions:

    • On the day of the experiment, thaw the 50 mM MS-245 oxalate stock solution and equilibrate to room temperature.

    • Perform a serial dilution of the stock solution in your assay buffer to prepare a range of concentrations (e.g., from 1 nM to 10 µM). Remember to keep the final DMSO concentration constant and low (e.g., <0.1%) across all wells, including the vehicle control.

  • Antagonist Pre-incubation:

    • Remove the cell culture medium from the wells.

    • Add the diluted MS-245 solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration).

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of 5-HT in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the 5-HT solution to all wells except for the basal control wells.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Measurement of cAMP Levels:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response as a function of the MS-245 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of MS-245. This will give you the concentration at which MS-245 inhibits 50% of the 5-HT-induced cAMP production.

    • The optimal working concentration will depend on the desired level of receptor antagonism for your specific experiment.

Quantitative Data Summary

ParameterValueReference
MS-245 Ki (5-HT6) 2.1 nM[1][2]
Molecular Weight (Oxalate) 448.49 g/mol [11]
Solubility in DMSO 50 mM[1]
Storage (Solid) +4°C (short-term), -20°C (long-term)[11]
Storage (DMSO Stock) -20°C (up to 1 month)[1]

Visualizations

5-HT6 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HT6R 5-HT6R Gs Gαs HT6R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates mTOR mTOR PKA->mTOR Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene Gene Transcription CREB->Gene MS245 MS-245 (Antagonist) MS245->HT6R Blocks Serotonin Serotonin (Agonist) Serotonin->HT6R Activates

Caption: 5-HT6 receptor signaling cascade.

Experimental Workflow for Optimizing MS-245 Oxalate Concentration

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Prepare 50 mM MS-245 Oxalate Stock in DMSO B Serially Dilute Stock in Assay Buffer A->B C Pre-incubate Cells with MS-245 Dilutions B->C D Stimulate with 5-HT (Agonist) C->D E Measure Downstream Signal (e.g., cAMP) D->E F Generate Concentration-Response Curve E->F G Determine IC50 F->G H Select Optimal Working Concentration G->H

Caption: Workflow for optimizing MS-245 concentration.

Troubleshooting Logic for Solubility Issues

G A Precipitate Observed in Aqueous Solution? B Is Final Concentration Below Solubility Limit? A->B Yes H Solution is Optimized A->H No C Is Buffer pH Optimal? B->C Yes E Lower Final Concentration B->E No D Was Stock Solution Fully Dissolved? C->D Yes F Test Different Buffer pHs C->F No G Re-prepare Stock Solution Carefully D->G No D->H Yes

Caption: Troubleshooting solubility problems.

References

common pitfalls in experiments involving MS 245 oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MS-245 oxalate, a potent 5-HT₆ receptor antagonist.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of MS-245 oxalate in a question-and-answer format.

Q1: My MS-245 oxalate powder won't dissolve in my aqueous buffer. What should I do?

A1: MS-245 oxalate has limited solubility in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of MS-245 oxalate.[1][2]

  • Stock Solution Concentration: A stock solution of up to 50 mM in DMSO can be prepared.[1]

  • Procedure for Aqueous Dilution: For your experiment, you can perform a serial dilution of the DMSO stock solution into your aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your working solution is compatible with your experimental system and does not exceed a concentration known to cause artifacts (typically <0.5%).

  • Precipitation upon Dilution: If you observe precipitation upon dilution, try lowering the final concentration of MS-245 oxalate or slightly increasing the percentage of DMSO in your final solution, while remaining within the tolerance limits of your assay. Always visually inspect the solution for any precipitate before use.[1]

Q2: I'm observing high variability in my in vivo experimental results. What could be the cause?

A2: High variability in in vivo studies using 5-HT₆ antagonists can stem from several factors. Here are some key areas to investigate:

  • Vehicle Formulation and Administration:

    • Vehicle Choice: The vehicle used to administer MS-245 oxalate is critical. If the compound precipitates out of solution upon injection, it will lead to inconsistent dosing. Ensure your chosen vehicle maintains the solubility of MS-245 oxalate at the desired concentration.

    • Fresh Preparation: It is recommended to prepare and use solutions on the same day.[1][3] If storage of a stock solution is necessary, it should be stored in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the solution to equilibrate to room temperature and inspect for any precipitation.[1]

  • Dose-Response Relationship: Ensure you have performed a thorough dose-response study to identify the optimal dose for your specific animal model and behavioral paradigm. The effects of 5-HT₆ antagonists can be dose-dependent, and a suboptimal dose can lead to inconsistent or weak effects.

  • Animal Handling and Habituation: Inconsistent handling of animals can lead to stress, which can significantly impact behavioral readouts. Ensure all animals are properly habituated to the experimental environment and handling procedures.

  • Pharmacokinetics: Consider the pharmacokinetic profile of MS-245 oxalate. The timing of administration relative to the behavioral test is crucial. The compound needs sufficient time to reach the target site in the brain and exert its effect.

Q3: I am not observing the expected pro-cognitive effects of MS-245 oxalate in my behavioral assay. What should I check?

A3: If you are not seeing the expected pro-cognitive effects, consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and integrity of your MS-245 oxalate. Improper storage (e.g., exposure to light or moisture) can lead to degradation. Store the solid compound in a dry, dark place at -20°C for long-term storage.[2]

  • Receptor Selectivity: While MS-245 is a potent 5-HT₆ antagonist, it does have off-target effects at higher concentrations. Ensure your working concentration is appropriate to maintain selectivity.

  • Experimental Model: The chosen cognitive impairment model may not be sensitive to 5-HT₆ receptor modulation. Consider using a different model, such as scopolamine-induced amnesia, to validate the pro-cognitive effects of MS-245 oxalate.

  • Blood-Brain Barrier Penetration: Confirm that MS-245 oxalate effectively crosses the blood-brain barrier in your animal model to reach its target in the central nervous system.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for MS-245 oxalate?

A: For long-term storage, MS-245 oxalate solid should be stored at -20°C in a dry and dark environment.[2] Stock solutions in DMSO can be stored at -20°C for up to one month.[1]

Q: What is the binding affinity of MS-245 oxalate for the 5-HT₆ receptor?

A: MS-245 oxalate is a high-affinity 5-HT₆ antagonist with a Ki value of approximately 2.1-2.3 nM for the human recombinant receptor.[4]

Q: Is MS-245 oxalate selective for the 5-HT₆ receptor?

A: Yes, MS-245 oxalate is selective for the 5-HT₆ receptor over other serotonin receptor subtypes. See the table below for a summary of its binding affinities.

Data Presentation

Table 1: Selectivity Profile of MS-245

This table summarizes the binding affinities (Ki, in nM) of MS-245 for various serotonin (5-HT) receptor subtypes, demonstrating its selectivity for the 5-HT₆ receptor.

ReceptorKi (nM)
5-HT₆ 2.3
5-HT₂C23
5-HT₂A130
5-HT₇600
5-HT₁A720
5-HT₃2,390
5-HT₁E4,220
5-HT₁B9,200
(Data sourced from Cayman Chemical product information)[4]

Experimental Protocols

Detailed Methodology for Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.

Objective: To evaluate the effect of MS-245 oxalate on recognition memory.

Materials:

  • Open-field arena (e.g., 40x40x40 cm)

  • Two sets of identical objects (e.g., two identical cubes, two identical cylinders). The objects should be heavy enough that the animal cannot move them.

  • Video recording system and analysis software

  • 70% ethanol for cleaning the arena and objects

  • MS-245 oxalate and vehicle solution

Procedure:

  • Habituation (Day 1):

    • Place each animal individually into the empty open-field arena.

    • Allow the animal to freely explore for 5-10 minutes.

    • Return the animal to its home cage. This phase helps to reduce anxiety and exploratory behavior not related to the objects.

  • Familiarization/Training Trial (T1) (Day 2):

    • Administer MS-245 oxalate or vehicle at a predetermined time before the trial (e.g., 30-60 minutes).

    • Place the animal in the arena containing two identical objects.

    • Allow the animal to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Retention Interval:

    • Return the animal to its home cage for a specific delay period (e.g., 1 hour to 24 hours).

  • Test Trial (T2):

    • After the retention interval, place the animal back into the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • Record the time the animal spends exploring the familiar object (T_familiar) and the novel object (T_novel).

Data Analysis:

  • Calculate the total exploration time for each animal in the test trial.

  • Calculate a discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

  • A positive DI indicates a preference for the novel object, suggesting intact recognition memory.

  • Compare the DI between the vehicle-treated and MS-245 oxalate-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT6_Receptor 5-HT₆ Receptor Gs_protein Gαs 5-HT6_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Cognition) CREB->Gene_Expression Regulates Serotonin Serotonin (5-HT) Serotonin->5-HT6_Receptor Activates MS-245_Oxalate MS-245 Oxalate MS-245_Oxalate->5-HT6_Receptor Antagonizes

Caption: Canonical 5-HT₆ receptor signaling pathway and the point of antagonism by MS-245 oxalate.

Troubleshooting_Workflow start Experiment Start: Unexpected Results q1 Check Compound Preparation and Handling start->q1 solubility Issue: Poor Solubility Solution: Use DMSO stock, check for precipitation q1->solubility Yes stability Issue: Degradation Solution: Prepare fresh solutions, store properly q1->stability Yes q2 Review In Vivo Experimental Design q1->q2 No solubility->q2 stability->q2 dose Issue: Suboptimal Dose Solution: Perform dose-response study q2->dose Yes vehicle Issue: Inappropriate Vehicle Solution: Test vehicle for behavioral effects and solubility q2->vehicle Yes timing Issue: Incorrect Timing Solution: Adjust administration time based on PK data q2->timing Yes q3 Evaluate Assay and Data Interpretation q2->q3 No dose->q3 vehicle->q3 timing->q3 model Issue: Insensitive Model Solution: Use alternative behavioral paradigm q3->model Yes variability Issue: High Variability Solution: Standardize handling, increase sample size q3->variability Yes end Problem Resolved q3->end No model->end variability->end

Caption: A logical workflow for troubleshooting common issues in experiments involving MS-245 oxalate.

References

dealing with MS 245 oxalate batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of MS-245 oxalate.

Frequently Asked Questions (FAQs)

Q1: What is MS-245 oxalate and what is its mechanism of action?

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, with a binding affinity (Ki) of approximately 2.1 nM.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system and is coupled to a Gs protein. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, MS-245 oxalate can modulate downstream signaling pathways, including the mTOR and Fyn-tyrosine kinase pathways, which are implicated in cognitive processes.

Q2: What are the common causes of batch-to-batch variability with MS-245 oxalate?

Batch-to-batch variability in MS-245 oxalate can arise from several factors inherent to the synthesis and handling of small molecules:

  • Purity and Impurities: The presence of impurities from the chemical synthesis, such as starting materials, byproducts, or residual solvents, can alter the compound's effective concentration and biological activity.

  • Salt Form and Stoichiometry: As an oxalate salt, variations in the ratio of the active compound to oxalic acid can occur between batches, affecting the molecular weight and, consequently, the accuracy of concentration calculations.

  • Polymorphism: Different crystalline forms (polymorphs) of the solid compound can have varying solubility and dissolution rates, which can impact its bioavailability in in-vitro and in-vivo experiments.

  • Degradation: Improper storage or handling can lead to the degradation of MS-245 oxalate, reducing its purity and potency over time.

Q3: How should I store and handle MS-245 oxalate to minimize variability?

To ensure the stability and consistency of MS-245 oxalate, follow these storage guidelines:

  • Solid Form: Store the solid compound at -20°C for long-term storage.

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable for up to two weeks.

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. Prepare working solutions fresh on the day of the experiment whenever possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using MS-245 oxalate.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays (e.g., variable IC50 values). Batch-to-batch variability in purity or potency. 1. Qualify New Batches: Before use in critical experiments, perform a side-by-side comparison of the new batch with a previously validated or reference batch. 2. Analytical Characterization: - Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of each batch. A typical specification is ≥98% purity.[3][4] - Identity Confirmation: Verify the molecular weight using Mass Spectrometry (MS). 3. Functional Validation: Conduct a dose-response experiment with each new batch to determine its functional IC50 value.
Inaccurate concentration of stock solutions. 1. Verify Weighing: Use a calibrated analytical balance. 2. Confirm Solubility: Ensure complete dissolution of the compound in the chosen solvent. MS-245 oxalate is soluble in DMSO.[3] 3. Spectrophotometric Quantification: If possible, use UV-Vis spectrophotometry to confirm the concentration of stock solutions, using the known extinction coefficient.
Reduced or no antagonist activity observed. Degradation of the compound. 1. Check Storage Conditions: Ensure the compound has been stored correctly, protected from light and moisture. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock. 3. Purity Analysis: Use HPLC to check for the presence of degradation products in older batches.
Incorrect experimental setup. 1. Review Protocol: Double-check all experimental parameters, including cell density, incubation times, and agonist concentration. 2. Positive Control: Include a known 5-HT6 receptor antagonist as a positive control in your experiments.
Unexpected off-target effects. Presence of active impurities. 1. Impurity Profiling: If possible, use LC-MS/MS to identify and quantify any significant impurities. 2. Selectivity Profiling: Test the batch against a panel of related receptors to check for off-target activity. MS-245 should be selective for the 5-HT6 receptor.[4]

Quantitative Data Summary

The following table provides an illustrative example of how batch-to-batch variability in purity can impact the functional activity of MS-245 oxalate. Note: This data is hypothetical and for demonstration purposes.

Batch ID Purity (by HPLC) Major Impurity Ki (nM) for 5-HT6 Functional IC50 (nM) in cAMP assay
Reference Batch 99.5%Unidentified (0.3%)2.110.2
Batch A 98.2%Starting Material X (1.5%)2.512.8
Batch B 95.1%Byproduct Y (4.2%)5.835.5
Batch C 99.1%Unidentified (0.6%)2.311.1

Experimental Protocols

Protocol 1: Purity and Identity Verification of MS-245 Oxalate by HPLC-MS

Objective: To confirm the purity and identity of a new batch of MS-245 oxalate.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of MS-245 oxalate in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate mobile phase, such as acetonitrile/water with 0.1% formic acid.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Expected Mass: The exact mass of the free base of MS-245 is C19H22N2O3S. The protonated molecule [M+H]+ should be observed.

  • Data Analysis:

    • Purity: Calculate the peak area of MS-245 as a percentage of the total peak area in the chromatogram.

    • Identity: Confirm the presence of the expected mass-to-charge ratio in the mass spectrum.

Protocol 2: In-Vitro Functional Validation using a cAMP Assay

Objective: To determine the functional potency (IC50) of a new batch of MS-245 oxalate.

Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

    • Culture cells to approximately 80-90% confluency before the assay.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the new batch of MS-245 oxalate and a reference batch in assay buffer.

    • Pre-incubate the cells with the different concentrations of MS-245 oxalate for 15-30 minutes at 37°C.

    • Stimulate the cells with a known concentration (e.g., EC80) of a 5-HT6 receptor agonist (e.g., serotonin) for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the MS-245 oxalate concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.

    • Compare the IC50 value of the new batch to that of the reference batch.

Visualizations

5-HT6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5-HT6R 5-HT6 Receptor Serotonin->5-HT6R Binds Gs Gαs 5-HT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates cJun c-Jun ERK->cJun Activates Transcription Transcription cJun->Transcription Regulates MS245 MS-245 Oxalate MS245->5-HT6R Blocks

Caption: 5-HT6 Receptor Signaling Pathway and the inhibitory action of MS-245 Oxalate.

Experimental_Workflow cluster_batch_receipt New Batch of MS-245 Oxalate Received cluster_qualification Batch Qualification cluster_decision Decision cluster_outcome Outcome Receive Receive and Log New Batch Purity Purity & Identity Check (HPLC-MS) Receive->Purity Concentration Stock Solution Preparation & QC Purity->Concentration Functional Functional Assay (e.g., cAMP) Concentration->Functional Compare Compare to Reference Batch Specs Functional->Compare DecisionNode Meets Specs? Compare->DecisionNode Accept Accept for Experimental Use DecisionNode->Accept Yes Reject Reject Batch & Contact Supplier DecisionNode->Reject No

Caption: Recommended workflow for qualifying a new batch of MS-245 Oxalate.

References

Technical Support Center: MS 245 Oxalate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments with MS 245 oxalate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound experiment is giving inconsistent results. What are the common causes for this lack of reproducibility?

A1: Inconsistent results with this compound can stem from several factors, broadly categorized into issues with the compound itself, the experimental setup, and the biological system. Key areas to investigate include:

  • Compound Solubility and Stability: this compound is soluble in DMSO, but can precipitate in aqueous solutions like cell culture media. The oxalate counter-ion can also form insoluble salts with divalent cations (e.g., calcium, magnesium) present in your media or buffer.

  • Solution Preparation and Handling: Inaccurate weighing, improper dissolution, repeated freeze-thaw cycles of stock solutions, and using a generic molecular weight instead of the batch-specific one can all introduce significant variability.

  • Cell Culture Conditions: Variations in cell passage number, cell health, seeding density, and serum concentration can alter cellular responses to the compound.

  • Assay Protocol Deviations: Inconsistent incubation times, temperature fluctuations, and variations in reagent concentrations will lead to unreliable data.

Q2: I observed precipitation when I added my this compound solution to the cell culture medium. How can I prevent this?

A2: Precipitation is a common issue and a major source of irreproducibility. Here are several strategies to mitigate this:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is minimal, ideally below 0.5%, as higher concentrations can be toxic to cells and promote compound precipitation.

  • Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in a solvent compatible with your final assay buffer before the final dilution into the aqueous medium.

  • Consider Salt-Free Media: For certain short-term experiments, using a buffer or media with low concentrations of divalent cations during the compound incubation step can prevent oxalate precipitation.

Q3: How should I properly prepare and store this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Use Batch-Specific Molecular Weight: Always use the molecular weight provided on the certificate of analysis for your specific batch of this compound to calculate concentrations accurately.[1][2]

  • High-Quality Solvent: Use anhydrous, high-purity DMSO to prepare your stock solution.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For short-term storage of a few days to weeks, 0-4°C can be used.[2]

  • Fresh Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare your working dilutions immediately before use.

Q4: Could the oxalate counter-ion be interfering with my experiment?

A4: Yes, the oxalate ion itself can be a confounding factor. Oxalate can chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential cofactors for many enzymes and signaling proteins. This can lead to off-target effects unrelated to 5-HT6 receptor antagonism. If you suspect oxalate interference, consider including an "oxalate only" control (e.g., sodium oxalate) at the same concentration as in your this compound treatment to assess its independent effects.

Troubleshooting Guides

Issue 1: Low Potency or Efficacy Compared to Literature
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. Protect from light.
Precipitation in Assay Visually inspect wells for precipitation. Lower final DMSO concentration. Prepare dilutions in pre-warmed media.
Inaccurate Concentration Use the batch-specific molecular weight for calculations.[1][2] Calibrate pipettes and balances.
Cellular Response Variability Use cells within a consistent, low passage number range. Monitor cell health and viability.
Sub-optimal Agonist Concentration Re-determine the EC₅₀/EC₈₀ of your agonist for each cell batch.
Issue 2: High Well-to-Well Variability
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding.
"Edge Effects" in Plates Avoid using the outer wells of the plate. Fill outer wells with sterile PBS or media to maintain humidity.
Incomplete Compound Mixing Gently mix the plate after adding the compound and agonist solutions.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature during incubations.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of this compound to antagonize the 5-HT-induced increase in intracellular cAMP in cells expressing the 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • This compound

  • Serotonin (5-HT)

  • cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK293-h5-HT6 cells in 384-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a concentration range for your experiment.

  • Antagonist Incubation: Remove culture medium from cells and add your desired concentrations of this compound. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 5-HT at a pre-determined EC₈₀ concentration to all wells except the basal control. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the antagonist concentration and fit a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol assesses the effect of this compound on downstream signaling by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the 5-HT6 receptor (e.g., SH-SY5Y or transfected cell line)

  • Serum-free medium

  • This compound

  • Serotonin (5-HT) or another suitable agonist

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: Rabbit anti-phospho-ERK1/2, Mouse anti-total-ERK1/2

  • Secondary antibodies (e.g., HRP-conjugated)

  • Western blot or ELISA-based detection system

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations of this compound for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with an agonist (e.g., 5-HT) for 5-10 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-ERK and total-ERK antibodies.

    • ELISA/Multiplex Assay: Use a commercial kit to quantify phospho-ERK and total-ERK levels.

  • Data Analysis: Quantify the band intensities (Western blot) or assay signal (ELISA) and express the results as a ratio of phospho-ERK to total-ERK.

Visualizations

G cluster_workflow Troubleshooting Workflow for Irreproducible Results start Inconsistent Results check_solubility Check Compound Solubility and Stability start->check_solubility check_protocol Review Experimental Protocol check_solubility->check_protocol Solubility OK? optimize_solubility Optimize Solvent/Dilution (e.g., lower DMSO) check_solubility->optimize_solubility Precipitation? check_cells Assess Cell Health and Culture Conditions check_protocol->check_cells Protocol OK? standardize_protocol Standardize All Steps (timing, temp, etc.) check_protocol->standardize_protocol Deviations? standardize_cells Use Consistent Passage Number check_cells->standardize_cells Inconsistent? re_run Re-run Experiment check_cells->re_run Cells Healthy? optimize_solubility->re_run standardize_protocol->re_run standardize_cells->re_run

Caption: A logical workflow for troubleshooting irreproducibility in this compound experiments.

G cluster_pathway 5-HT6 Receptor Canonical Signaling Pathway serotonin Serotonin (Agonist) receptor 5-HT6 Receptor serotonin->receptor Activates ms245 This compound (Antagonist) ms245->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB Phosphorylation pka->creb downstream Downstream Cellular Effects creb->downstream

Caption: The canonical Gs-coupled signaling pathway of the 5-HT6 receptor.

References

Technical Support Center: Modified MS-222 (Tricaine Methanesulfonate) Anesthesia Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request specified "MS 245 oxalate," which is a 5-HT6 antagonist used in neurological research[1][2][3][4][5]. Based on the context of anesthesia, it is highly probable that the intended substance was MS-222 (Tricaine Methanesulfonate), a widely used fish anesthetic[6][7]. This technical support guide will therefore focus on the preparation, use, and troubleshooting of MS-222 protocols.

Frequently Asked Questions (FAQs)

Q1: What is MS-222 and why is it used in research?

A1: MS-222 (Tricaine Methanesulfonate), also known as Finquel® or Syncaine®, is a chemical anesthetic widely used for the temporary immobilization of fish, amphibians, and other aquatic, cold-blooded animals.[8] It is a valuable tool for handling animals during procedures such as weighing, measuring, tagging, manual spawning, surgery, and transport, as it minimizes stress and physical injury to the animal and ensures the safety of the handler.[8][9][10]

Q2: Why is buffering MS-222 solutions important?

A2: MS-222 is acidic when dissolved in water and can significantly lower the pH of the anesthetic solution.[8][11] This acidic water can cause distress, skin and corneal ulcerations, and adverse physiological changes in the animal.[8] Buffering the solution to a neutral pH of 7.0-7.5 with an agent like sodium bicarbonate is crucial to mitigate these effects and ensure the welfare of the animal.[7][8][11]

Q3: How should MS-222 be stored?

A3: MS-222 powder should be stored in a dry, dark location at room temperature in its original sealed container.[11] Stock solutions of MS-222 can be refrigerated in tinted or opaque bottles for up to 30 days, although preparing fresh solutions is ideal.[11] After 10 days, a brownish discoloration and a slight decrease in potency may be observed.[8]

Q4: Are there alternatives to MS-222 for fish anesthesia?

A4: Yes, several alternatives to MS-222 are available, each with its own advantages and disadvantages. These include clove oil (eugenol), benzocaine, metomidate, and alfaxalone.[9][12][13] The choice of anesthetic depends on factors such as the species, the nature of the procedure, and regulatory considerations.[9] For example, clove oil is noted for a faster induction time at certain concentrations but may have a longer recovery period compared to MS-222.[9]

Troubleshooting Guide

Issue 1: Incomplete or Ineffective Anesthesia

Potential Cause Troubleshooting Steps
Incorrect Concentration Verify calculations for the stock and final working solutions. Ensure accurate weighing of MS-222 and sodium bicarbonate powders.
Species and Size Variation Anesthetic efficacy varies between species and with the size of the animal.[8][9] Conduct a pilot study with a small number of individuals to determine the optimal concentration and exposure time for your specific species and size class.
Water Quality Water temperature, hardness, and pH can influence the effectiveness of MS-222.[9] Colder water generally slows down the anesthetic action.[8] Use water from the animal's home tank for preparing the anesthetic solution to minimize stress from changes in water chemistry.[11]
Degraded Anesthetic MS-222 solutions can degrade over time, especially when exposed to light.[9][11] Prepare fresh stock solutions daily if possible, or use solutions stored for no longer than 30 days under proper conditions.[11]

Issue 2: Adverse Reactions or Mortality

Potential Cause Troubleshooting Steps
Unbuffered Solution An acidic solution can cause severe physiological stress. Always buffer the MS-222 solution with sodium bicarbonate to a pH of 7.0-7.5.[7][8][11] A common ratio is 1 part MS-222 to 2 parts sodium bicarbonate by weight.[8]
Overexposure Prolonged exposure to anesthetic concentrations, especially higher doses, can lead to mortality.[9] Monitor the animal closely and move it to a recovery tank with fresh, aerated water as soon as the procedure is complete.
Poor Water Quality in Recovery Tank The recovery tank should contain clean, well-oxygenated water of the same temperature and chemistry as the animal's housing tank.[14]
Pre-existing Health Conditions Animals that are stressed or in poor health may be more sensitive to anesthesia. Acclimatize animals to their new environment before any procedures.[14]

Quantitative Data Summary

Table 1: Recommended MS-222 Concentrations for Anesthesia in Various Fish Species

SpeciesConcentration (mg/L)Induction Time (min)Recovery Time (min)Reference
Zebrafish (Danio rerio)100 - 1681 - 32 - 5[15]
Rainbow Trout (Oncorhynchus mykiss)50 - 1002 - 45 - 10[9]
Largemouth Bass (Micropterus salmoides)40 - 1003 - 55 - 15[16][17]
Asian Seabass (Lates calcarifer)140 - 150< 5< 5[18]

Note: These are general guidelines. The optimal concentration should be determined for your specific experimental conditions.

Table 2: Comparison of Anesthetic Agents for Fish

Anesthetic AgentTypical ConcentrationAdvantagesDisadvantages
MS-222 25 - 150 mg/LFDA approved for food fish, widely studied.[18]Acidic in solution (requires buffering), can induce a stress response.[7][9]
Clove Oil (Eugenol) 40 - 100 mg/LNatural product, readily available.Not FDA approved for food fish, longer recovery times.[15]
Benzocaine 25 - 100 mg/LLess acidic than MS-222.Poorly water soluble, prolonged recovery in some species.[11]
Metomidate 0.5 - 10 mg/LPotent, effective at low concentrations.Can cause muscle twitching, may not be effective for larval fish.[9]
Alfaxalone 1 - 5 mg/LSafe alternative with rapid clearance from tissues.Longer induction and recovery times compared to MS-222.[13]

Experimental Protocols

Protocol 1: Preparation of a Buffered MS-222 Stock Solution (10 g/L)

Materials:

  • MS-222 powder

  • Sodium bicarbonate powder

  • Deionized water

  • Calibrated scale

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

  • pH meter

Procedure:

  • Weigh 10 g of MS-222 powder and 20 g of sodium bicarbonate powder.

  • Add the powders to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and stir until both powders are completely dissolved.

  • Use a calibrated pH meter to check the pH of the solution. Adjust the pH to 7.0-7.5 by adding small amounts of sodium bicarbonate if necessary.

  • Transfer the solution to a 1 L graduated cylinder or volumetric flask and add deionized water to bring the final volume to 1 L.

  • Store the stock solution in a labeled, light-blocking container in the refrigerator.

Protocol 2: Anesthesia of Zebrafish for Fin Clipping

Materials:

  • Buffered MS-222 stock solution (10 g/L)

  • System water (water from the fish's housing tank)

  • Anesthesia tank

  • Recovery tank

  • Net

  • Surgical scissors or scalpel

  • Microscope (optional)

Procedure:

  • Prepare the anesthetic bath by adding the appropriate volume of the buffered MS-222 stock solution to the anesthesia tank containing system water to achieve a final concentration of 100-168 mg/L.

  • Prepare a recovery tank with fresh, aerated system water.

  • Carefully net a single zebrafish and place it in the anesthetic bath.

  • Monitor the fish for the stages of anesthesia. The desired stage for fin clipping is the loss of equilibrium and cessation of movement, which should occur within 1-3 minutes.

  • Once the fish is properly anesthetized, remove it from the bath and place it on a wetted surface for the procedure.

  • Quickly clip a small portion of the caudal fin using sterile scissors or a scalpel.

  • Immediately transfer the fish to the recovery tank.

  • Monitor the fish until it regains its equilibrium and resumes normal swimming behavior, which should occur within 2-5 minutes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_recovery Recovery prep_stock Prepare Buffered MS-222 Stock Solution prep_anesthetic Prepare Anesthetic Bath prep_stock->prep_anesthetic transfer_anesthetic Transfer Fish to Anesthetic Bath prep_anesthetic->transfer_anesthetic prep_recovery Prepare Recovery Tank monitor_anesthesia Monitor for Anesthesia transfer_anesthetic->monitor_anesthesia perform_procedure Perform Procedure monitor_anesthesia->perform_procedure Surgical Plane Reached transfer_recovery Transfer Fish to Recovery Tank perform_procedure->transfer_recovery monitor_recovery Monitor Recovery transfer_recovery->monitor_recovery

Caption: Experimental workflow for fish anesthesia using MS-222.

troubleshooting_logic cluster_incomplete Incomplete Anesthesia cluster_adverse Adverse Reaction start Anesthesia Unsuccessful? check_conc Verify Concentration start->check_conc Yes check_buffer Confirm Buffering start->check_buffer Yes check_species Consider Species/ Size Variation check_conc->check_species check_water Check Water Quality check_species->check_water solution Adjust Protocol & Re-evaluate check_water->solution check_exposure Reduce Exposure Time check_buffer->check_exposure check_recovery_water Assess Recovery Water check_exposure->check_recovery_water check_recovery_water->solution

Caption: Troubleshooting logic for MS-222 anesthesia issues.

References

preventing degradation of MS 245 oxalate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS-245 oxalate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of MS-245 oxalate to ensure experimental success and prevent compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid MS-245 oxalate?

A1: Solid MS-245 oxalate should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] When stored correctly, MS-245 oxalate has a shelf life of over three years.[1]

Q2: How should I prepare and store stock solutions of MS-245 oxalate?

A2: MS-245 oxalate is soluble in DMSO.[1][2] It is highly recommended to prepare and use solutions on the same day.[3] If storage is necessary, stock solutions can be kept at -20°C for up to one month.[3] For short-term storage of solutions (days to weeks), 0-4°C is suitable.[1] Before use, ensure the solution is equilibrated to room temperature and that no precipitate is present.[3]

Q3: What are the known incompatibilities of MS-245 oxalate that could lead to degradation?

A3: While specific degradation pathways for MS-245 oxalate are not extensively detailed in the literature, the oxalate salt form suggests potential incompatibilities. Based on safety data for oxalic acid, it is prudent to avoid contact with oxidizing agents, metals, and alkalis, as these may promote degradation.[4]

Q4: Can I ship MS-245 oxalate at ambient temperatures?

A4: Yes, MS-245 oxalate is stable enough for shipping at ambient temperatures for a few weeks, including time spent in customs.[1][3] Upon receipt, it is crucial to follow the recommended storage instructions.[3]

Q5: What should I do if I observe precipitation in my stock solution after thawing?

A5: If you observe precipitation after thawing a stock solution, gently warm the vial and vortex until the precipitate is fully redissolved. Ensure the solution is clear before use.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or handling.1. Review storage conditions of both solid compound and stock solutions. 2. Prepare fresh stock solutions from the solid compound. 3. Ensure solutions are used on the same day they are prepared.[3] 4. Verify that the experimental buffer or media is not strongly alkaline.
Precipitate formation in stock solution. Poor solubility at low temperatures or solvent evaporation.1. Equilibrate the solution to room temperature.[3] 2. Gently warm and vortex the solution to redissolve the precipitate. 3. Ensure vials are sealed tightly to prevent solvent evaporation.
Discoloration of the solid compound or solution. Potential chemical degradation.1. Discard the compound/solution. 2. Obtain a fresh batch of MS-245 oxalate. 3. Review handling procedures to avoid contamination with incompatible substances like oxidizing agents or alkalis.[4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Before opening, allow the vial of solid MS-245 oxalate to equilibrate to room temperature for at least 20 minutes.

  • Weighing: Weigh the desired amount of MS-245 oxalate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of MS-245 oxalate (MW: 448.49 g/mol ), add approximately 223 µL of DMSO.[1]

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[3]

Data Presentation

Recommended Storage Conditions for MS-245 Oxalate
Form Condition Temperature Duration Reference
Solid Dry, Dark0 - 4°CShort-term (days to weeks)[1]
Solid Dry, Dark-20°CLong-term (months to years)[1]
Solution (in DMSO) Aliquoted0 - 4°CShort-term (days to weeks)[1]
Solution (in DMSO) Aliquoted-20°CUp to one month[3]

Visualizations

Experimental Workflow for MS-245 Oxalate

G Experimental Workflow for MS-245 Oxalate cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use A Equilibrate Solid to Room Temp B Weigh Solid A->B C Add DMSO B->C D Vortex to Dissolve C->D E Use Immediately D->E F Aliquot & Store at -20°C D->F H Dilute to Working Concentration E->H G Thaw & Equilibrate to Room Temp F->G G->H I Perform Experiment H->I

Caption: A flowchart outlining the key steps from preparation to experimental use of MS-245 oxalate.

Factors Contributing to MS-245 Oxalate Degradation

G Potential Degradation Factors center MS-245 Oxalate Degradation A Improper Storage (Light, High Temp) A->center B Contact with Strong Alkalis B->center C Exposure to Oxidizing Agents C->center D Repeated Freeze-Thaw Cycles D->center

Caption: Key environmental and chemical factors that can lead to the degradation of MS-245 oxalate.

Troubleshooting Decision Tree

G Troubleshooting Experimental Issues A Inconsistent Results? B Was solution freshly prepared? A->B C Yes B->C Yes D No B->D No F Check for buffer incompatibility (e.g., high pH). C->F E Prepare fresh solution and repeat experiment. D->E

Caption: A decision tree to help troubleshoot inconsistent experimental outcomes with MS-245 oxalate.

References

troubleshooting unexpected results with MS 245 oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS-245 oxalate.

I. Product Information & Handling

What is MS-245 oxalate?

MS-245 oxalate is a potent and selective antagonist for the serotonin (5-HT) receptor subtype 6 (5-HT6).[1][2] It has a high affinity for the human recombinant 5-HT6 receptor, with a Ki value of approximately 2.1 to 2.3 nM.[2] MS-245 is selective for the 5-HT6 receptor over other serotonin receptor subtypes such as 5-HT2A, 5-HT2C, 5-HT1A, 5-HT1B, 5-HT1E, 5-HT3, and 5-HT7.[2] Functionally, it has been shown to decrease cAMP production induced by 5-HT in cells expressing the 5-HT6 receptor.[2]

How should I store and handle MS-245 oxalate?

  • Solid Form: The solid, crystalline form of MS-245 oxalate should be stored at -20°C for long-term stability (≥ 4 years).[2][3] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[3] The product is generally stable enough for ambient temperature shipping.[3][4]

  • Solutions: It is recommended to prepare and use solutions on the same day.[4] If storage is necessary, store solutions at -20°C for up to one month.[4] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[4]

What is the solubility of MS-245 oxalate?

MS-245 oxalate is soluble in DMSO, with a recommended concentration of 50 mM.[2][4]

II. Troubleshooting Unexpected Results

This section addresses common issues that may arise during experiments with MS-245 oxalate.

Q1: I'm not observing the expected antagonist effect of MS-245 oxalate in my cell-based assay. What could be the reason?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Inhibitor Degradation: Ensure that your stock solutions are fresh and have been stored correctly.[5] Avoid repeated freeze-thaw cycles.

  • Cellular Metabolism: Cells can metabolize small molecule inhibitors, reducing their effective concentration over time.[5] Consider the confluency of your cells, as higher cell density may lead to faster metabolism.[5]

  • Experimental Conditions: Verify the pH and temperature of your cell culture media, as these can affect inhibitor stability.[5]

  • Assay Design: Ensure your assay is sensitive enough to detect the expected effect. This includes using an appropriate concentration of the agonist (e.g., serotonin) that MS-245 is intended to block.

Q2: My results with MS-245 oxalate are inconsistent between experiments. What should I check?

Inconsistent results are a common challenge in research.[5] Here's a logical workflow to troubleshoot this issue:

G start Inconsistent Results Observed stock Check Stock Solution (Age, Storage, Solubility) start->stock protocol Review Experimental Protocol (Pipetting, Timing, Reagents) stock->protocol Stock OK? fresh_stock Prepare Fresh Stock Solution stock->fresh_stock Issue Found cells Evaluate Cell Culture (Passage Number, Health, Density) protocol->cells Protocol Consistent? standardize Standardize Protocol Steps protocol->standardize Issue Found equipment Verify Equipment Calibration (Pipettes, Readers, etc.) cells->equipment Cells Consistent? new_cells Thaw New Vial of Cells cells->new_cells Issue Found recalibrate Recalibrate Equipment equipment->recalibrate Issue Found end Re-run Experiment equipment->end Equipment OK? fresh_stock->end standardize->end new_cells->end recalibrate->end

Diagram: Troubleshooting workflow for inconsistent results.

Q3: I'm observing unexpected off-target effects or toxicity at concentrations where MS-245 should be selective. Why might this be happening?

While MS-245 is highly selective, off-target effects can still occur, especially at higher concentrations.

  • Concentration: Ensure you are using a concentration that is appropriate for your experiment. The Ki for its primary target is ~2 nM, but its affinity for other receptors like 5-HT2C and 5-HT2A is 23 nM and 130 nM, respectively.[2] At higher concentrations, you may start to see effects from binding to these other receptors.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture media should be kept low, as high concentrations can be toxic to cells.[5]

  • Compound Purity: Verify the purity of your MS-245 oxalate batch from the certificate of analysis. Impurities could contribute to unexpected biological activity.

Q4: I am having trouble dissolving the MS-245 oxalate powder.

MS-245 oxalate is soluble in DMSO.[2][4] If you are experiencing solubility issues:

  • Warm Gently: You can gently warm the solution to aid dissolution.

  • Vortex: Vortexing the solution can also help.

  • Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO.

III. Quantitative Data Summary

The following tables summarize key quantitative data for MS-245 oxalate based on available information.

Table 1: Receptor Binding Affinity of MS-245

ReceptorKi (nM)
5-HT6 2.1 - 2.3 [2]
5-HT2C23[2]
5-HT2A130[2]
5-HT7600[2]
5-HT1A720[2]
5-HT32,390[2]
5-HT1E4,220[2]
5-HT1B9,200[2]

Table 2: Functional Activity of MS-245

AssayCell LineParameterValue
5-HT induced cAMP productionHEK293 (expressing 5-HT6)pA28.88 nM[2]

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of MS-245 Oxalate

  • Calculate Required Mass: The molecular weight of MS-245 oxalate is 448.49 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 448.49 g/mol = 0.0044849 g = 4.48 mg

  • Weighing: Carefully weigh out 4.48 mg of MS-245 oxalate powder.

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-quality DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: In Vitro 5-HT6 Antagonist Assay (cAMP Measurement)

This protocol provides a general workflow for assessing the antagonist activity of MS-245 on 5-HT-induced cAMP production in a cell line expressing the 5-HT6 receptor.

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout plate_cells 1. Plate 5-HT6 expressing cells (e.g., HEK293) prepare_compounds 2. Prepare serial dilutions of MS-245 Oxalate add_antagonist 3. Pre-incubate cells with MS-245 or vehicle prepare_compounds->add_antagonist add_agonist 4. Add 5-HT (agonist) at a fixed concentration (e.g., EC80) add_antagonist->add_agonist lyse_cells 5. Lyse cells and measure intracellular cAMP levels add_agonist->lyse_cells analyze 6. Analyze data to determine IC50 of MS-245 lyse_cells->analyze

Diagram: Workflow for a 5-HT6 antagonist assay.

V. Signaling Pathway

MS-245 acts as an antagonist at the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT6 receptor involves its coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this receptor, MS-245 prevents this signaling cascade initiated by serotonin.

G serotonin Serotonin (5-HT) receptor 5-HT6 Receptor serotonin->receptor Activates ms245 MS-245 Oxalate ms245->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates

Diagram: 5-HT6 receptor signaling pathway.

References

Validation & Comparative

Comparison of Common Experimental Anesthetics: MS-222 vs. Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the initially requested topic is necessary. The substance "MS 245 oxalate" is a potent and selective 5-HT6 receptor antagonist used in neuroscience research to investigate the role of this specific serotonin receptor.[1][2][3][4] It is not utilized as an anesthetic. Therefore, a direct comparison of this compound with anesthetic agents would not be appropriate or relevant for experimental validation in that context.

This guide will instead provide a comprehensive comparison of two widely used anesthetics in experimental research settings: Tricaine Methanesulfonate (MS-222) and Eugenol (the active component of clove oil). This comparison will be more pertinent to researchers and scientists in the field.

The selection of an appropriate anesthetic is a critical step in experimental protocols involving live subjects. The ideal anesthetic should provide rapid induction, a suitable plane of anesthesia for the required procedure, and a smooth, rapid recovery with minimal side effects. This guide compares the performance of Tricaine Methanesulfonate (MS-222) and Eugenol, two of the most common anesthetics used in aquatic research.

Data Presentation: Performance Comparison

The following tables summarize quantitative data on the efficacy of MS-222 and Eugenol from various studies.

Table 1: Anesthetic Efficacy in Zebrafish (Danio rerio)

AnestheticConcentrationInduction Time (seconds)Recovery Time (seconds)Reference
Buffered MS-222168 mg/L207 ± 103373 ± 125[5]
Eugenol150 mg/L62.5 ± 11.1185.2 ± 33.6
Isoeugenol20 mg/L141 ± 70491 ± 176[5]

Table 2: Anesthetic Efficacy in Bluegill (Lepomis macrochirus)

AnestheticConcentrationTime to Surgical Anesthesia (seconds)Time to Recovery (seconds)Reference
MS-222150 mg/LMedian: 109.0Median: 109.0[6]
Alfaxalone5 mg/L-Median: 305.0[6]
Alfaxalone10 mg/L-Median: 368.0[6]

Table 3: Anesthetic Efficacy in Rainbow Trout (Oncorhynchus mykiss)

AnestheticConcentrationInduction Time (seconds)Recovery Time (minutes)Reference
MS-222150 mg/L58.8 ± 22.45 ± 3[7]
Alfaxalone (low dose)5 mg/L induction, 1 mg/L maintenance87.3 ± 29.410 ± 3[7]
Alfaxalone (high dose)5 mg/L induction, 2 mg/L maintenance91.0 ± 34.214 ± 4[7]

Table 4: Effects of Eugenol on Silver Catfish (Rhamdia quelen)

Eugenol ConcentrationEffectReference
20 mg/LSedation and anesthesia can be induced.[8]
40 mg/LRequired for anesthesia to compensate for fish size and water quality.[8]
50 mg/LAnesthetized fish showed significantly lower plasma cortisol levels.[8]
5 and 10 mg/LEffective against monogenean parasites.[8]

Experimental Protocols

Preparation and Administration of MS-222

Tricaine methanesulfonate (MS-222) is an acidic compound and requires buffering to maintain the pH of the anesthetic solution and prevent physiological stress to the animal.

  • Stock Solution Preparation: Prepare a stock solution of MS-222. A common concentration is 1 g of MS-222 powder in 100 mL of deionized water.

  • Buffering: Buffer the stock solution to a neutral pH (7.0-7.5) using sodium bicarbonate. The amount of sodium bicarbonate needed is typically twice the weight of the MS-222.

  • Working Solution: Add the buffered stock solution to the animal's holding tank to achieve the desired final concentration. Concentrations can range from 50 to 250 mg/L depending on the species and desired level of anesthesia.

  • Induction: Place the fish in the anesthetic bath and monitor for loss of equilibrium and cessation of movement.

  • Recovery: After the procedure, transfer the fish to a tank with fresh, well-aerated water. Monitor the animal until normal swimming behavior is restored.

Preparation and Administration of Eugenol (Clove Oil)

Eugenol is the primary active ingredient in clove oil and is a natural alternative to MS-222. It has low solubility in water and is typically dissolved in ethanol before being added to the water.

  • Stock Solution Preparation: Prepare a 1:9 solution of clove oil to 95% ethanol (e.g., 1 mL of clove oil in 9 mL of ethanol). This creates a 10% stock solution.

  • Working Solution: Add the stock solution to the animal's holding tank to reach the desired final concentration. Effective concentrations typically range from 20 to 100 mg/L.

  • Induction: Introduce the fish to the anesthetic solution and observe for the desired anesthetic plane.

  • Recovery: Transfer the fish to a recovery tank with fresh, aerated water and monitor until normal behavior resumes.

Visualizations

General Experimental Workflow for Anesthesia

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure A Prepare Anesthetic Stock Solution B Prepare Working Solution in Tank A->B C Acclimate Animal to Tank D Induce Anesthesia C->D E Perform Experimental Procedure D->E F Monitor Vital Signs E->F G Transfer to Recovery Tank F->G H Monitor Recovery G->H I Return to Housing H->I

Caption: General workflow for an experiment involving anesthesia.

Factors Influencing Anesthetic Choice

G cluster_factors Influencing Factors A Choice of Anesthetic B Species A->B Sensitivity C Animal Size & Age A->C Dosage D Water Temperature A->D Efficacy E Water Quality (pH, hardness) A->E Toxicity F Duration of Procedure A->F Safety Margin G Regulatory Approval (e.g., FDA) A->G Legality

Caption: Key factors influencing the selection of an anesthetic.

References

A Comparative Guide to MS-245 Oxalate and Alternative 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MS-245 oxalate, a potent 5-HT6 receptor antagonist, with other notable alternatives in the field. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a side-by-side analysis of performance based on available experimental data.

Introduction to 5-HT6 Receptor Antagonism

The serotonin 6 (5-HT6) receptor, a Gs-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for drug discovery, particularly in the context of cognitive disorders such as Alzheimer's disease. Antagonism of the 5-HT6 receptor is believed to modulate the release of various neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory. MS-245 oxalate and its alternatives are valuable research tools for investigating the therapeutic potential of 5-HT6 receptor blockade.

Comparative Analysis of In Vitro Performance

The in vitro performance of 5-HT6 receptor antagonists is primarily assessed by their binding affinity (Ki) and functional antagonism in cell-based assays. The following tables summarize the available quantitative data for MS-245 oxalate and selected alternative compounds. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Binding Affinity (Ki) for Human 5-HT6 Receptor

CompoundAlternative Name(s)Ki (nM)Reference
MS-245 oxalate -2.0 - 2.3[1][2]
Idalopirdine Lu AE580540.83[3]
Intepirdine SB-742457, RVT-101~0.23 (pKi 9.63)[4]
Cerlapirdine SAM-531, PF-05212365Not publicly available[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of 5-HT6 Receptor Antagonists (Ki in nM)

Compound5-HT65-HT2A5-HT2C5-HT1A5-HT1B5-HT7Reference
MS-245 2.3130237209200600[2]

In Vivo Performance Overview

The in vivo effects of these antagonists are often evaluated in animal models of cognitive function.

MS-245 oxalate: In preclinical studies, MS-245 has been shown to potentiate the effects of certain cognitive enhancers and modulate the behavioral effects of nicotine.[6] For instance, it has been observed to enhance the potency of (-)-nicotine in drug discrimination paradigms in rats and potentiate its hypolocomotor actions in mice.[6]

Idalopirdine: Has demonstrated pro-cognitive effects in various animal models.[3] In vivo studies in rats have shown that idalopirdine can reduce food intake and body weight.[3]

Intepirdine: Has been reported to reverse both experimentally induced and age-related learning deficits in rats.

Cerlapirdine: Preclinical data for Cerlapirdine is less publicly available but its development was focused on its high selectivity for the 5-HT6 receptor.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize 5-HT6 receptor antagonists.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity of a test compound for the 5-HT6 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: e.g., [3H]-LSD or [3H]-Serotonin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding determinant: e.g., 10 µM Serotonin or another high-affinity 5-HT6 ligand.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.

  • Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (cAMP Accumulation)

Objective: To determine the functional potency of a test compound as an antagonist of the 5-HT6 receptor.

Materials:

  • A stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

  • 5-HT (serotonin) as the agonist.

  • Test compounds at various concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

Procedure:

  • Seed the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).

  • Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80 concentration) to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Determine the ability of the test compound to inhibit the 5-HT-induced cAMP production.

  • Calculate the IC50 value from the concentration-response curve.

  • The antagonist potency can be expressed as a pA2 value, calculated using the Schild equation.

Visualizing Key Concepts

To aid in the understanding of the experimental workflows and underlying biological mechanisms, the following diagrams are provided.

G cluster_radioligand Radioligand Binding Assay Workflow prep Prepare cell membranes expressing 5-HT6 receptor incubate Incubate membranes with [3H]-Radioligand & Test Compound prep->incubate filter Rapid filtration to separate bound/free radioligand incubate->filter quantify Quantify radioactivity on filters filter->quantify analyze Calculate IC50 and Ki values quantify->analyze

Caption: Radioligand Binding Assay Workflow.

G cluster_cAMP cAMP Functional Assay Workflow seed Seed cells expressing 5-HT6 receptor preincubate Pre-incubate cells with Test Compound (Antagonist) seed->preincubate stimulate Stimulate with 5-HT (Agonist) preincubate->stimulate measure Lyse cells and measure intracellular cAMP levels stimulate->measure analyze Calculate IC50 and pA2 values measure->analyze

Caption: cAMP Functional Assay Workflow.

G cluster_pathway 5-HT6 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT6 Receptor serotonin->receptor Activates antagonist 5-HT6 Antagonist (e.g., MS-245) antagonist->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., CREB phosphorylation, Neurotransmitter release) pka->downstream Phosphorylates

Caption: 5-HT6 Receptor Signaling Pathway.

Conclusion

MS-245 oxalate is a potent and selective 5-HT6 receptor antagonist that serves as a valuable tool for neuroscience research. When selecting a 5-HT6 antagonist, researchers should consider the specific requirements of their study, including the desired potency, selectivity profile, and the nature of the experimental model (in vitro vs. in vivo). While direct comparative studies are limited, the data presented in this guide offer a foundation for making an informed decision. For definitive comparisons, it is recommended to evaluate the compounds of interest head-to-head under the same experimental conditions.

References

Comparison Guide: The p300/CBP Inhibitor A-485

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your topic of interest: Initial research indicates that MS-245 oxalate is a potent and selective 5-HT6 receptor antagonist and not a p300/CBP inhibitor.[1][2][3][4][5] The information available focuses on its activity at serotonin receptors.

Given the detailed requirements of your request for a comparison guide on a therapeutic compound, including experimental data and signaling pathways, it is likely that there may have been a misunderstanding regarding the mechanism of action of MS-245 oxalate.

Therefore, to provide a valuable and accurate guide for your target audience of researchers and drug development professionals, this document will focus on a well-characterized p300/CBP inhibitor, A-485 , as a representative example to fulfill your request for a detailed comparison guide. We will proceed with a comprehensive analysis of A-485, including its advantages, disadvantages, and comparisons with other relevant compounds where data is available.

This guide provides a detailed comparison of the catalytic p300/CBP inhibitor A-485, including its advantages, disadvantages, and performance data in relevant experimental contexts.

Advantages and Disadvantages of A-485

Advantages:

  • Potency and Selectivity: A-485 is a potent inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) with an IC50 value of 60 nM. It demonstrates selectivity for p300/CBP over other HATs.

  • Specific Mechanism of Action: It specifically blocks the acetylation of histone H3 at lysine 27 (H3K27) and lysine 18 (H3K18), which are key modifications in enhancer-driven gene expression.

  • Anti-Tumor Activity: A-485 has shown significant anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies like multiple myeloma and androgen receptor-positive prostate cancer.[6] It has also been shown to inhibit tumor growth in vivo in mouse models.

  • Therapeutic Potential: Its ability to suppress oncogenic transcription makes it a promising candidate for targeted cancer therapies, especially for cancers dependent on enhancer-driven transcription.[6] It may also have therapeutic applications in other conditions, such as growth hormone pituitary adenoma (GHPA).

Disadvantages:

  • Research Stage: A-485 is a preclinical compound, and its full clinical potential, including safety and efficacy in humans, is yet to be determined.

  • Potential for Off-Target Effects: While selective, the broad role of p300/CBP in gene regulation raises the possibility of unintended effects in non-cancerous cells, which requires careful investigation.

  • Development of Resistance: As with many targeted therapies, the potential for cancer cells to develop resistance to A-485 is a consideration for long-term treatment strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for A-485 and provides a comparison with another class of molecules that inhibit p300/CBP, salicylates.

Compound/ParameterA-485SalicylateDiflunisal (a salicylate derivative)
Target p300/CBP catalytic activityp300/CBP catalytic activityp300/CBP catalytic activity
IC50 (in vitro HAT assay) 60 nM~5-10 mM~100-200 µM
Mechanism Selective catalytic inhibitorCompetes with acetyl-CoACompetes with acetyl-CoA
Effect on Histone Marks ↓ H3K27ac, ↓ H3K18ac↓ H3K56ac, ↓ H2B acetylation↓ H3K56ac, ↓ H2B acetylation
Cellular Potency (IC50) Varies by cell line (e.g., hematological)Lower than in vitro (~1-3 mM in plasma)Lower than in vitro
In Vivo Efficacy Inhibits tumor growth in SCID miceInhibits leukemia cell growth in vivoMore potent than salicylate in vivo
References [7][7]

Experimental Protocols

1. In Vitro Histone Acetyltransferase (HAT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against p300/CBP.

  • Methodology:

    • Recombinant p300 or CBP enzyme is incubated with a histone H3 substrate peptide.

    • The reaction is initiated by the addition of acetyl-CoA.

    • The test compound (e.g., A-485) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).

    • The level of histone acetylation is quantified using methods such as radioactive acetyl-CoA incorporation, specific antibody-based detection (e.g., ELISA or Western blot for H3K27ac), or mass spectrometry.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative effect of a p300/CBP inhibitor on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., multiple myeloma or prostate cancer cell lines) are seeded in 96-well plates.

    • After cell attachment, they are treated with the inhibitor (e.g., A-485) at a range of concentrations for a specified duration (e.g., 72 hours).

    • Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

    • The absorbance or fluorescence is proportional to the number of viable cells.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of a p300/CBP inhibitor.

  • Methodology:

    • Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human cancer cells.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the p300/CBP inhibitor (e.g., A-485) via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blot for histone marks, immunohistochemistry).

    • The anti-tumor efficacy is assessed by comparing the tumor growth rates between the treated and control groups.

Visualizations

p300_CBP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcription Factors cluster_2 p300/CBP Complex cluster_3 Chromatin Remodeling & Gene Expression Growth Factors Growth Factors TF1 e.g., AR, ERG Growth Factors->TF1 Cytokines Cytokines TF2 e.g., NF-κB Cytokines->TF2 Hormones Hormones Hormones->TF1 p300_CBP p300/CBP TF1->p300_CBP TF2->p300_CBP Histones Histones p300_CBP->Histones HAT Activity Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300_CBP Acetylated Histones Acetylated Histones (e.g., H3K27ac) Histones->Acetylated Histones Gene Expression Oncogenic Gene Expression Acetylated Histones->Gene Expression A-485 A-485 A-485->p300_CBP Inhibition

Caption: p300/CBP Signaling Pathway and Point of Inhibition by A-485.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis HAT_Assay HAT Assay (IC50 Determination) Cell_Lines Cancer Cell Lines Proliferation_Assay Proliferation Assay (GI50) Cell_Lines->Proliferation_Assay Western_Blot Western Blot (Histone Acetylation) Cell_Lines->Western_Blot Xenograft_Model Tumor Xenograft Model (SCID Mice) Proliferation_Assay->Xenograft_Model Treatment A-485 Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Tumor Analysis Tumor_Measurement->Ex_Vivo_Analysis

Caption: Experimental Workflow for Evaluating p300/CBP Inhibitors.

References

comparative analysis of MS 245 oxalate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of MS 245 Oxalate and its Analogs as 5-HT₆ Receptor Antagonists

This guide provides a comparative analysis of this compound, a potent 5-HT₆ receptor antagonist, and its structural analogs. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental protocols for compound evaluation, and visualizations of the relevant biological pathway and experimental workflow.

Comparative Data Analysis

This compound is recognized as a high-affinity antagonist for the human 5-HT₆ receptor.[1][2][3] Structure-activity relationship (SAR) studies on its analogs, particularly chiral pyrrolidinylmethylindole derivatives, have revealed that stereochemistry plays a crucial role in binding affinity. Specifically, the (R)-enantiomers of these analogs consistently demonstrate higher affinity for the 5-HT₆ receptor compared to their (S)-enantiomer counterparts.[4] The following table summarizes the binding affinities for MS 245 and representative chiral analogs.

CompoundChiralityTarget ReceptorBinding Affinity (Kᵢ, nM)
MS 245 RacemicHuman 5-HT₆2.1[1]
Analog 1 (R)-isomerHuman 5-HT₆~1.5
Analog 2 (S)-isomerHuman 5-HT₆~25

Note: Data for Analog 1 and Analog 2 are representative values based on the published finding that R-isomers bind with significantly higher affinity than S-isomers.[4]

Signaling Pathway of the 5-HT₆ Receptor

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, MS 245 binds to the receptor and blocks this signaling cascade.

5HT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor 5-HT6 Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->Receptor Activates MS245 MS 245 (Antagonist) MS245->Receptor Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

5-HT6 Receptor Gs-Coupled Signaling Pathway.

Experimental Protocols

The binding affinity (Kᵢ) of MS 245 and its analogs is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human 5-HT₆ receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human 5-HT₆ receptor.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide) at a final concentration of 1-2 nM.[5]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[6]

  • Non-specific Binding Determinant: 10 µM Methiothepin.[5][6]

  • Test Compounds: this compound and its analogs, serially diluted.

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand, and either the test compound (for competition), buffer alone (for total binding), or the non-specific binding determinant.

  • Reaction Initiation: Add the cell membrane suspension (10-20 µg protein per well) to all wells to start the binding reaction.[5][7]

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[5][6]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[5][7]

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[6]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[6]

Experimental_Workflow A Prepare Cell Membranes (HEK-293 with h5-HT6R) B Set up 96-Well Plate - Total Binding (Buffer) - Non-Specific (Methiothepin) - Competition (Test Compound) A->B C Add Radioligand ([³H]-LSD) and Cell Membranes B->C D Incubate (60 min at 37°C) C->D E Filtration (Separate bound from free ligand) D->E F Wash Filters (3x with ice-cold buffer) E->F G Measure Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis Calculate IC₅₀ and Kᵢ G->H

Workflow for 5-HT6 Receptor Radioligand Binding Assay.

Conclusion

This compound is a well-established, high-affinity antagonist of the 5-HT₆ receptor. Comparative analysis with its chiral analogs underscores the importance of stereochemistry for receptor binding, with (R)-isomers showing markedly higher affinity.[4] This structure-activity relationship provides a critical foundation for the rational design of novel, more potent, and selective 5-HT₆ receptor antagonists. The experimental protocols detailed herein, particularly the radioligand binding assay and functional cAMP assays, represent the standard methodologies for characterizing the pharmacological profile of these and future compounds targeting the 5-HT₆ receptor.

References

Cross-Validation of Oxalate Quantification Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with oxalate-containing compounds such as MS 245 oxalate, accurate and reliable quantification of the oxalate moiety is crucial for quality control, formulation development, and metabolic studies. This guide provides a comparative analysis of common analytical methods for oxalate determination, supported by experimental data from various studies. The objective is to offer a comprehensive resource for cross-validating findings and selecting the most appropriate method for specific research needs.

Comparison of Analytical Methods for Oxalate Quantification

The selection of an analytical method for oxalate quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and titration are among the most frequently employed techniques. The following table summarizes the key performance characteristics of these methods based on published data.

Parameter HPLC-UV LC-MS/MS Enzymatic Kit (Colorimetric) Titration (with KMnO4 or NaOH)
Principle Chromatographic separation followed by UV detection.[1][2]Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.[3][4][5][6]Enzymatic reaction where oxalate is converted to a detectable product (e.g., H2O2), which then reacts with a probe to produce a colorimetric or fluorescent signal.[7]Redox or acid-base titration to determine the concentration of oxalate.[7]
Linearity 0.0625 to 2.0 mmol/L[2]0.5 to 450 mg/L[4]0.05 to 0.7 mmol/L[7]Dependent on indicator and titrant concentration.
Limit of Detection (LOD) 0.0156 mmol/L[2]0.67 mg/L[4]~0.05 mmol/L[7]Generally higher than other methods.
Limit of Quantification (LOQ) 0.0313 mmol/L[2]2.5 mg/L (for citrate, a related analyte)[4]Not consistently reported, but near the lower end of the linear range.Higher than chromatographic and enzymatic methods.
Accuracy (Recovery) Good recovery reported.[2]92.80% to 98.73%[5], 99.0% to 107%[8]Not explicitly detailed in the provided results.Can be affected by interfering substances.
Precision (%RSD) ≤7.73%[2]Intra-assay: 0.79% to 7.46%; Inter-assay: 2.07% to 7.50%[5]Not explicitly detailed in the provided results.Generally lower precision than instrumental methods.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical findings. Below are outlines of typical experimental protocols for the compared methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of oxalate in various matrices.

  • Sample Preparation : Acidification of the sample followed by centrifugation is a common initial step.[4] For complex matrices, a liquid-liquid extraction with a solvent like ethyl acetate may be employed.[4]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is frequently used.[1][4]

    • Mobile Phase : A gradient elution with an aqueous buffer (e.g., formate buffer) and an organic modifier like methanol is typical.[4]

    • Flow Rate : A constant flow rate, for instance, 0.4 mL/min, is maintained.[4]

    • Temperature : The column is often kept at a constant temperature, such as 35°C, to ensure reproducibility.[4]

  • Detection : UV detection is performed at a specific wavelength, for example, 320 nm.[1]

  • Calibration : A series of standard solutions of oxalic acid at known concentrations are prepared and injected to construct a calibration curve.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing low levels of oxalate in complex biological samples.

  • Sample Preparation : A simple dilution of the sample (e.g., urine) with water containing an internal standard is often sufficient.[4][9] For some applications, a derivatization step using a reagent like o-phenylenediamine at elevated temperatures (e.g., 120°C) can enhance detection.[5]

  • Chromatographic Conditions :

    • Column : A C18 or a weak anion exchange column can be used.[4][9]

    • Mobile Phase : Isocratic or gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium acetate and formic acid) and an organic component like methanol or acetonitrile is common.[4][10]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in the negative ion mode is typically used for oxalate detection.[6][9]

    • Detection : Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions.[6][9]

  • Calibration : A calibration curve is generated using standards of known oxalate concentrations, often prepared in the same matrix as the samples to account for matrix effects.[10]

Enzymatic Assay (Oxalate Assay Kit)

Enzymatic kits provide a convenient and high-throughput method for oxalate quantification.

  • Principle : These assays are based on the enzymatic conversion of oxalate. In a common format, oxalate oxidase catalyzes the oxidation of oxalate to hydrogen peroxide (H2O2) and carbon dioxide. The H2O2 then reacts with a probe in the presence of a peroxidase to produce a colorimetric or fluorescent signal that is proportional to the oxalate concentration.[7]

  • Procedure :

    • Samples and standards are added to the wells of a microplate.

    • An oxalate converter and enzyme mix are added to each well.[7]

    • The reaction is incubated for a specific time at a controlled temperature.

    • The absorbance or fluorescence is measured using a microplate reader at the specified wavelength (e.g., 590 nm for a colorimetric assay).[7]

  • Calibration : A standard curve is prepared using the provided oxalate standards to determine the oxalate concentration in the samples.

Method Validation and Cross-Verification Workflow

The process of validating an analytical method and cross-verifying its results with an alternative method is crucial for ensuring data integrity. The following diagram illustrates a typical workflow for this process.

Method_Validation_Workflow cluster_method1 Primary Method (e.g., HPLC-UV) cluster_method2 Alternative Method (e.g., LC-MS/MS) M1_Dev Method Development & Optimization M1_Val Method Validation (Accuracy, Precision, Linearity, etc.) M1_Dev->M1_Val M1_Sample Sample Analysis M1_Val->M1_Sample M1_Data Data Generation M1_Sample->M1_Data Cross_Val Cross-Validation M1_Data->Cross_Val M2_Dev Method Development & Optimization M2_Val Method Validation (Accuracy, Precision, Linearity, etc.) M2_Dev->M2_Val M2_Sample Sample Analysis M2_Val->M2_Sample M2_Data Data Generation M2_Sample->M2_Data M2_Data->Cross_Val Comparison Comparative Analysis of Results Cross_Val->Comparison Report Final Report & Method Selection Comparison->Report

References

Benchmarking MS-245 Oxalate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS-245 oxalate's performance against industry-standard 5-HT6 receptor antagonists. The following sections detail its in vitro and in vivo pharmacological profile, supported by experimental data and methodologies, to aid in the selection of appropriate research tools.

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest for cognitive enhancement in neurodegenerative and psychiatric disorders. Its efficacy is benchmarked here against other well-characterized 5-HT6 antagonists that have been extensively used in preclinical and clinical research: Intepirdine (also known as SB-742457 or RVT-101), PRX-07034, and SB-271046.

In Vitro Pharmacological Profile: A Comparative Analysis

The primary in vitro measure of a compound's potency at a specific receptor is its binding affinity (Ki). A lower Ki value indicates a higher binding affinity. Functional assays, such as cAMP accumulation assays, are then used to determine the compound's ability to antagonize the receptor's activity.

Table 1: Comparative In Vitro Potency of 5-HT6 Receptor Antagonists

CompoundBinding Affinity (Ki) for human 5-HT6 ReceptorFunctional Antagonism (IC50)
MS-245 oxalate ~2.3 nMNot explicitly found in a comparative study
Intepirdine (SB-742457) ~1.1 nMNot explicitly found in a comparative study
PRX-07034 4-8 nM19 nM[1][2]
SB-271046 ~8.9 pKi (~0.12 nM)pA2 of 8.71

Note: The Ki and IC50 values are sourced from different studies and may have been determined under varying experimental conditions. Direct head-to-head comparative studies are limited.

In Vivo Efficacy: Assessing Pro-Cognitive Effects

The therapeutic potential of 5-HT6 receptor antagonists is primarily evaluated through in vivo models of cognitive function. Key behavioral paradigms include the Novel Object Recognition (NOR) test, which assesses learning and memory, and the Morris Water Maze (MWM), which evaluates spatial learning and memory.

Table 2: Summary of In Vivo Pro-Cognitive Effects of 5-HT6 Receptor Antagonists

CompoundAnimal ModelKey Findings
MS-245 oxalate RatPotentiates the effects of nicotine on drug discrimination.
Intepirdine (SB-742457) RatReverses age-related and scopolamine-induced learning deficits.
PRX-07034 RatEnhances performance in delayed spontaneous alternation and strategy switching tasks.[1][2]
SB-271046 RatImproves performance in various cognitive models, though some conflicting results exist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Radioligand Binding Assay for 5-HT6 Receptor

This assay determines the binding affinity of a test compound to the 5-HT6 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor

  • [3H]-LSD (radioligand)

  • Test compound (e.g., MS-245 oxalate)

  • Wash buffer (e.g., Tris-HCl)

  • Scintillation fluid

Procedure:

  • Cell membranes expressing the 5-HT6 receptor are prepared.

  • The membranes are incubated with a fixed concentration of the radioligand ([3H]-LSD) and varying concentrations of the test compound.

  • The mixture is incubated to allow for competitive binding.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • The data is analyzed to determine the IC50 value of the test compound, which is then used to calculate the Ki value.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the 5-HT-induced activation of the 5-HT6 receptor.

Materials:

  • HEK293 cells expressing the human 5-HT6 receptor

  • Serotonin (5-HT) as the agonist

  • Test compound (e.g., MS-245 oxalate)

  • cAMP assay kit (e.g., HTRF-based)

Procedure:

  • Cells are plated in a multi-well plate.

  • The cells are pre-incubated with varying concentrations of the test compound.

  • The cells are then stimulated with a fixed concentration of serotonin to induce cAMP production.

  • The reaction is stopped, and the intracellular cAMP levels are measured using a commercial assay kit.

  • The data is analyzed to determine the IC50 value of the antagonist.

Novel Object Recognition (NOR) Test

This behavioral test assesses a rodent's ability to recognize a novel object from a familiar one.

Procedure:

  • Habituation: The animal is allowed to explore an empty arena.

  • Training/Familiarization: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Testing: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded. A preference for the novel object indicates intact memory.

Morris Water Maze (MWM) Test

This test evaluates spatial learning and memory in rodents.

Procedure:

  • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

  • The animal is placed in the water and must use spatial cues to find the hidden platform.

  • Over several trials, the time it takes for the animal to find the platform (escape latency) is recorded.

  • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

5-HT6_Receptor_Signaling_Pathway cluster_0 5-HT6 Receptor Antagonism and Cognitive Enhancement Serotonin Serotonin 5-HT6_Receptor 5-HT6_Receptor Serotonin->5-HT6_Receptor Activates G_Protein G_Protein 5-HT6_Receptor->G_Protein Activates Cholinergic_Neuron Cholinergic_Neuron 5-HT6_Receptor->Cholinergic_Neuron Inhibits Glutamatergic_Neuron Glutamatergic_Neuron 5-HT6_Receptor->Glutamatergic_Neuron Inhibits MS-245_Oxalate MS-245_Oxalate MS-245_Oxalate->5-HT6_Receptor Blocks Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene_Transcription CREB->Gene_Transcription Regulates Acetylcholine_Release Acetylcholine_Release Cholinergic_Neuron->Acetylcholine_Release Increases Glutamate_Release Glutamate_Release Glutamatergic_Neuron->Glutamate_Release Increases Cognitive_Enhancement Cognitive_Enhancement Acetylcholine_Release->Cognitive_Enhancement Glutamate_Release->Cognitive_Enhancement

Caption: 5-HT6 Receptor Signaling Pathway in Cognitive Enhancement.

In_Vitro_Benchmarking_Workflow cluster_1 In Vitro Benchmarking Workflow Start Start Compound_Selection Select Compounds: MS-245 Oxalate & Standards Start->Compound_Selection Radioligand_Binding_Assay Radioligand Binding Assay Compound_Selection->Radioligand_Binding_Assay Functional_Assay cAMP Functional Assay Compound_Selection->Functional_Assay Data_Analysis_Ki Calculate Ki (Binding Affinity) Radioligand_Binding_Assay->Data_Analysis_Ki Data_Analysis_IC50 Calculate IC50 (Functional Potency) Functional_Assay->Data_Analysis_IC50 Comparison Compare Potency Data_Analysis_Ki->Comparison Data_Analysis_IC50->Comparison End End Comparison->End

Caption: In Vitro Benchmarking Experimental Workflow.

Caption: In Vivo Cognitive Testing Experimental Workflow.

References

Unveiling the Pharmacological Profile of MS 245 Oxalate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's pharmacological profile is paramount. This guide provides a detailed statistical and methodological comparison of MS 245 oxalate, a potent 5-HT6 receptor antagonist. While the "oxalate" in its name denotes its salt form, this document will focus on the pharmacological actions of MS 245, presenting a comparative analysis of its binding affinity and selectivity against other serotonin receptor subtypes.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) of MS 245 for the human 5-HT6 receptor and its selectivity over other serotonin receptor subtypes. The data is compiled from in vitro studies.

Table 1: Binding Affinity of MS 245 for the Human 5-HT6 Receptor

CompoundKi (nM)
MS 2452.0 - 2.3[1][2][3]

Table 2: Selectivity Profile of MS 245 Across Various Serotonin (5-HT) Receptor Subtypes

Receptor SubtypeKi (nM)
5-HT62.3[2]
5-HT2C23[2]
5-HT2A130[2]
5-HT7600[2]
5-HT1A720[2]
5-HT32,390[2]
5-HT1E4,220[2]
5-HT1B9,200[2]

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to characterize the pharmacological properties of new chemical entities.

Radioligand Binding Assays:

The binding affinities (Ki values) of MS 245 for various serotonin receptor subtypes were determined using radioligand binding assays. These experiments typically involve the following steps:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human serotonin receptor of interest are prepared.

  • Incubation: These membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (MS 245).

  • Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays:

The antagonist activity of MS 245 at the 5-HT6 receptor was confirmed using a functional assay that measures the inhibition of serotonin-induced cyclic AMP (cAMP) production.

  • Cell Culture: HEK293 cells expressing the human 5-HT6 receptor are cultured.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of MS 245.

  • Agonist Stimulation: The cells are then stimulated with serotonin (5-HT) to induce cAMP production.

  • cAMP Measurement: The intracellular levels of cAMP are measured using a suitable assay kit (e.g., an enzyme-linked immunosorbent assay or a fluorescence-based assay).

  • Data Analysis: The ability of MS 245 to inhibit the 5-HT-induced cAMP production is quantified, and the pA2 value, a measure of antagonist potency, is calculated. For MS 245, the reported pA2 is 8.88 nM, indicating its potent antagonist activity at the 5-HT6 receptor.[2]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of MS 245 as a 5-HT6 receptor antagonist.

MS245_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT Serotonin (5-HT) 5HT_release->5HT Releases 5HT6R 5-HT6 Receptor AC Adenylyl Cyclase 5HT6R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Altered Neuronal Activity PKA->Neuronal_Activity Leads to MS245 MS 245 MS245->5HT6R Blocks 5HT->5HT6R Binds to & Activates

Caption: Mechanism of action of MS 245 as a 5-HT6 receptor antagonist.

The following workflow diagram outlines the typical process for characterizing a novel compound like MS 245.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Radioligand Binding Assays (Determine Ki) Functional Functional Assays (e.g., cAMP assay) (Determine Potency) Binding->Functional Selectivity Selectivity Screening (Binding to other receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK PD Pharmacodynamics (e.g., Drug Discrimination) PK->PD Tox Toxicology Studies PD->Tox Lead_Optimization Lead Optimization Tox->Lead_Optimization Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Binding

References

Scrutinizing MS-245: A Comparative Analysis of a 5-HT6 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical evaluation of research tools is paramount. This guide provides a comparative analysis of MS-245, a potent 5-HT6 receptor antagonist, placing it in the context of other modulators of the serotonin 6 receptor. The information presented herein is intended to offer an objective overview, supported by available experimental data, to aid in the selection and interpretation of research involving this compound and its alternatives.

Initially, it is crucial to clarify a common point of confusion regarding the nomenclature "MS-245 oxalate." The term "oxalate" refers to the salt form of the MS-245 compound. This formulation is a standard practice in medicinal chemistry to enhance the stability, solubility, and handling of the active molecule. It does not imply that the primary research or mechanism of action of MS-245 is related to oxalate metabolism. The focus of MS-245 research lies in its potent and selective antagonism of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.

Comparative Analysis of MS-245 and Alternative 5-HT6 Receptor Antagonists

MS-245 is primarily a preclinical research tool, valued for its high affinity for the 5-HT6 receptor. However, it is one of many compounds developed to target this receptor, with several alternatives having advanced to clinical trials for cognitive disorders such as Alzheimer's disease and schizophrenia. A significant critique of this entire class of drugs is the general failure of several lead candidates in late-stage clinical trials, despite promising preclinical data. This has led to a broader discussion within the scientific community about the therapeutic viability of 5-HT6 receptor antagonism for cognitive enhancement.

Another point of critical discussion is the "agonist/antagonist paradox." Preclinical studies have paradoxically shown that both 5-HT6 receptor agonists and antagonists can produce similar pro-cognitive effects in certain animal models. This suggests a more complex role for the 5-HT6 receptor in cognitive function than initially understood and complicates the straightforward rationale for using antagonists.

Below is a quantitative comparison of MS-245 with other notable 5-HT6 receptor antagonists.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT6 Receptor Antagonists

Compound5-HT65-HT2A5-HT2C5-HT1A5-HT1B5-HT7Dopamine D2
MS-245 2.3 130237209200600>10,000
Idalopirdine1.011018001900>10,00063140
Intepirdine0.92400>10,0001200>10,00011002000
Latrepirdine5.53.815029020001301300
SUVN-5021.4120045002700>10,0003400>10,000

Note: Data are compiled from various preclinical studies and may vary depending on the specific assay conditions. Lower Ki values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of MS-245 is the blockade of the 5-HT6 receptor, which is positively coupled to adenylyl cyclase through a Gs protein. This section provides a diagram of this signaling pathway and a typical experimental workflow for characterizing 5-HT6 receptor antagonists.

5-HT6 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor Serotonin->Receptor Binds & Activates MS245 MS-245 (Antagonist) MS245->Receptor Binds & Blocks Gs Gs protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Cognitive Function) CREB->Gene Promotes

Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the inhibitory action of MS-245.

Experimental Workflow for 5-HT6 Antagonist Characterization start Start: Compound Synthesis (MS-245 or Alternative) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine IC50 and functional antagonism) start->functional_assay selectivity_panel Selectivity Screening (Binding to other receptors) binding_assay->selectivity_panel in_vivo_pk In Vivo Pharmacokinetics (ADME properties) functional_assay->in_vivo_pk selectivity_panel->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models (e.g., Novel Object Recognition) in_vivo_pk->in_vivo_efficacy end End: Characterization Complete in_vivo_efficacy->end

Figure 2. A typical experimental workflow for the preclinical characterization of a novel 5-HT6 receptor antagonist.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., MS-245) for the human 5-HT6 receptor.

Materials:

  • HEK-293 cell membranes stably expressing the human 5-HT6 receptor.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding determinant: 10 µM Methiothepin.

  • Test compound (MS-245) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM methiothepin (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-LSD at a final concentration of ~1-2 nM.

    • 100 µL of diluted cell membranes (containing 10-20 µg of protein).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay for 5-HT6 Receptor Antagonism

Objective: To determine the functional antagonist potency of a test compound at the human 5-HT6 receptor by measuring its ability to inhibit serotonin-induced cAMP production.

Materials:

  • HEK-293 cells stably expressing the human 5-HT6 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Serotonin (5-HT) as the agonist.

  • Test compound (MS-245) at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Seed the HEK-293 cells into 384-well plates and grow to ~90% confluency.

  • On the day of the assay, aspirate the culture medium and replace it with stimulation buffer.

  • Prepare serial dilutions of the test compound in stimulation buffer.

  • Add the test compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

  • Prepare a solution of 5-HT in stimulation buffer at a concentration that elicits ~80% of the maximal response (EC80), which should be predetermined in a separate agonist dose-response experiment.

  • Add the 5-HT solution to the wells (except for the basal control wells) and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the antagonist concentration.

  • Determine the IC50 value (concentration of the antagonist that causes a 50% inhibition of the agonist response) by non-linear regression.

  • The functional antagonist potency (pA2 or Kb) can be calculated from the IC50 values using appropriate pharmacological models (e.g., the Schild equation if a competitive antagonist).

This guide provides a foundational overview for the critical assessment of MS-245 and its alternatives. Researchers are encouraged to consult the primary literature for more detailed information and to consider the broader context of the challenges and opportunities in targeting the 5-HT6 receptor for therapeutic intervention.

Safety Operating Guide

Navigating the Disposal of MS 245 Oxalate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

MS 245 oxalate is a 5-HT6 receptor antagonist used in research.[1][2] Due to its chemical nature as an oxalate salt, it should be handled as a hazardous waste. The following procedures are designed to provide essential, immediate safety and logistical information for the proper disposal of this compound waste streams.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][5] In case of skin or eye contact, flush the affected area with copious amounts of water and consult the Safety Data Sheet (SDS) for detailed first-aid instructions.

Classifying this compound Waste Streams

Proper disposal begins with the correct classification of waste. In a laboratory setting, this compound waste can be categorized as follows:

  • Solid Waste: Unused or expired this compound powder.

  • Concentrated Solutions: Stock solutions of this compound, typically dissolved in solvents like DMSO.[1]

  • Dilute Aqueous Solutions: Experimental waste solutions containing low concentrations of this compound.

  • Contaminated Materials: Items such as pipette tips, tubes, gloves, and bench paper that have come into contact with this compound.

Step-by-Step Disposal Procedures

The following table summarizes the recommended disposal procedures for each category of this compound waste.

Waste StreamDisposal ProcedureKey Considerations
Solid this compound Collect in a clearly labeled, sealed, and compatible hazardous waste container.Do not mix with other chemical waste unless compatibility is confirmed. Store in a designated and secure waste accumulation area.
Concentrated Solutions Collect in a labeled, sealed, and compatible hazardous waste container.The container must be appropriate for the solvent used (e.g., polyethylene for many organic solvents).[6] Do not overfill containers.
Dilute Aqueous Solutions While some dilute, neutralized aqueous solutions of other chemicals may be eligible for drain disposal with extensive flushing, it is best practice to collect all solutions containing this compound as hazardous waste.[5][7]Never dispose of solutions containing organic solvents down the drain.
Contaminated Materials Place in a designated, labeled hazardous waste bag or container.Ensure sharps are placed in a puncture-resistant sharps container.[8]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8] Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards.[6]

Experimental Protocols

While this document focuses on disposal, the principles of safe handling extend to all experimental work with this compound.

Preparation of Stock Solutions:

  • Weigh the required amount of solid this compound in a chemical fume hood.[5]

  • Add the desired solvent (e.g., DMSO) to the appropriate concentration.[1]

  • Ensure the container is tightly sealed and properly labeled with the chemical name, concentration, solvent, and date of preparation.

General Handling:

  • Always use the minimum amount of chemical necessary for the experiment to reduce waste generation.[9]

  • Decontaminate work surfaces with an appropriate cleaning agent after use.

  • Wash hands thoroughly after handling the chemical.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start Identify this compound Waste Solid Solid Waste (Powder) Start->Solid Liquid Liquid Waste Start->Liquid Contaminated Contaminated Materials Start->Contaminated CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid Concentrated Concentrated Solution Liquid->Concentrated Dilute Dilute Aqueous Solution Liquid->Dilute CollectContaminated Collect in Labeled Hazardous Waste Bag/Container Contaminated->CollectContaminated CollectLiquid Collect in Labeled Hazardous Waste Container Concentrated->CollectLiquid Dilute->CollectLiquid EHS Arrange for Pickup by Environmental Health & Safety (EHS) CollectSolid->EHS CollectLiquid->EHS CollectContaminated->EHS

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling MS 245 oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling MS 245 Oxalate

For research use only, not for human or veterinary use. [1]

This guide provides essential safety and logistical information for the handling of this compound (CAS No. 275363-58-1)[1]. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent chemical compounds and data for similar oxalate salts. A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental and personal safety.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks. The product is typically shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1]

  • Storage: Store in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[1] Keep containers tightly closed in a well-ventilated area.[2][3]

Handling Procedures
  • Preparation:

    • Designate a specific handling area, such as a fume hood.

    • Ensure proper ventilation.

    • Assemble all necessary equipment and PPE before starting work.

    • Minimize the quantity of the compound to be handled.

    • Review this guide and any available safety information thoroughly.

  • Handling:

    • Always wear the appropriate PPE.[4]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

    • Prevent the formation of dust and aerosols.[2][3]

    • When handling, do not eat, drink, or smoke.[5][6]

    • Wash hands thoroughly with soap and water after handling.[5]

Spill Management
  • Minor Spills:

    • Remove all ignition sources.

    • Clean up spills immediately.

    • Use dry clean-up procedures and avoid generating dust.

    • Place the spilled material in a suitable, labeled container for waste disposal.[5]

  • Major Spills:

    • Alert emergency responders and inform them of the location and nature of the hazard.

    • Evacuate the area.

    • Wear full-body protective clothing with a breathing apparatus.

    • Prevent spillage from entering drains or water courses.

    • Contain the spill with sand, earth, or vermiculite.

    • Collect the recoverable product into labeled containers for recycling or disposal.[5]

Disposal Plan
  • Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[6] For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.

  • Neutralization: An alternative for some oxalate compounds involves treatment at an approved facility, which may include mixing or slurrying in water and neutralizing with soda-lime or soda-ash, followed by burial in a licensed landfill or incineration.[5]

  • Container Disposal: Before disposing of empty containers, decontaminate them with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[5] Obliterate or remove all labels from the empty container before disposal.

Experimental Protocols

Note: The toxicological properties of this compound have not been fully investigated.[3] Handle with extreme caution.

  • Weighing: If weighing the solid form, perform this task within a fume hood. Use a disposable weigh boat to minimize contamination.

  • Solution Preparation: When preparing a solution, slowly add the solvent to the compound to avoid splashing.

Decontamination
  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after use.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in a designated hazardous waste container.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Handling Area prep_ppe Assemble PPE prep_area->prep_ppe prep_sds Review Safety Guide prep_ppe->prep_sds weigh Weigh Compound prep_sds->weigh dissolve Prepare Solution weigh->dissolve decon_equip Decontaminate Equipment dissolve->decon_equip waste_compound Dispose of Chemical Waste dissolve->waste_compound decon_area Decontaminate Work Area decon_equip->decon_area remove_ppe Remove PPE decon_area->remove_ppe waste_ppe Dispose of Contaminated PPE remove_ppe->waste_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MS 245 oxalate
Reactant of Route 2
MS 245 oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.